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Oxotungsten--titanium (1/1)

Cat. No.: B14718396
CAS No.: 11126-28-6
M. Wt: 247.71 g/mol
InChI Key: WNGVEMKUAGHAGP-UHFFFAOYSA-N
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Description

Evolution of Research in Oxometal Oxide Materials

Research into oxometal oxide materials has a rich history, evolving from early investigations of simple metal oxides to complex, multi-component systems. Initially, the focus was on understanding the fundamental structural and electronic properties of individual oxides like titanium dioxide (TiO₂) and tungsten trioxide (WO₃). frontiersin.orgmdpi.com Titanium dioxide, for instance, became a cornerstone of photocatalysis research due to its chemical stability, non-toxicity, and low cost, though its large band gap limits its absorption to the UV region of the solar spectrum. mdpi.com Tungsten oxides, particularly non-stoichiometric forms like WO₃-x, garnered attention for their unique physicochemical structures and applications in electrochromic devices, gas sensors, and photothermal conversion. medwinpublishers.comresearchgate.net

The progression of this research naturally led to the exploration of mixed-metal oxides. Scientists hypothesized that combining different metal oxides could lead to synergistic effects, enhancing existing properties or creating entirely new functionalities. Theoretical investigations into the chemical bonds of high-valent transition-metal oxo compounds, which began in the early 1980s, provided a quantum-mechanical foundation for understanding the reactivity of these complex materials. mdpi.com This evolution was propelled by the development of advanced synthesis techniques that allowed for precise control over composition and morphology.

Current Research Landscape of Tungsten-Titanium (B1601823) Oxide Compounds

The current research landscape for tungsten-titanium oxide compounds is vibrant and focused on a variety of applications, primarily in catalysis and electronics. A significant portion of research is dedicated to tungsten-doped titanium dioxide (W-doped TiO₂), which can be considered a form of oxotungsten-titanium. mdpi.comresearchgate.net These materials are being intensely investigated for their enhanced photocatalytic activity and efficiency in dye-sensitized solar cells (DSSCs). mdpi.commdpi.com

Several synthesis methods are employed to create these materials, with the sol-gel method being prominent due to its cost-effective precursors and ability to ensure uniform tungsten distribution and precise stoichiometric control. frontiersin.orgmdpi.com Other methods like hydrothermal synthesis, electrospinning, and electrochemical anodizing are also utilized to create specific nanostructures such as nanowires, nanotubes, and nanoparticles. mdpi.comresearchgate.net The goal of these synthesis strategies is often to create materials with high surface area and tailored electronic properties.

Researchers are actively exploring how the incorporation of tungsten into the titanium dioxide lattice affects the material's properties. For example, tungsten doping can increase the specific surface area and the rate of electron transfer, which are critical for improving the efficiency of solar cells. mdpi.com Furthermore, tungsten-titanium oxide systems are used as electrodes in electrochromic devices, where they contribute to the device's contrast and performance. frontiersin.org

Academic Significance and Research Gaps in Oxotungsten-Titanium (1/1)

The academic significance of oxotungsten-titanium compounds lies in their potential to address key challenges in renewable energy and environmental remediation. By tuning the electronic band structure, these materials can be made more efficient in harnessing solar energy for electricity generation or for degrading pollutants. mdpi.commdpi.com The ability to create nanostructured forms of these materials opens up applications in high-surface-area catalysis and sensing. researchgate.netmdpi.com

A notable research gap is the limited number of studies focusing specifically on the Oxotungsten--titanium (1/1) stoichiometry. While there is extensive research on tungsten-doped titanium dioxide with varying, often low, percentages of tungsten, the properties of a 1:1 molar ratio of tungsten to titanium are less understood. mdpi.comresearchgate.net This specific composition could possess unique crystal structures and electronic properties that differ significantly from both the individual oxides and the lightly-doped materials.

Further research is needed to systematically investigate the synthesis-structure-property relationships in the full range of W-Ti-O compositions, including the 1:1 system. Understanding the molecular configuration of the oxo-tungsten species on the titania surface at different temperatures and loadings is crucial for designing more effective catalysts. researchgate.net While techniques like in situ Raman spectroscopy have been used, a comprehensive picture for the 1:1 system is still emerging. researchgate.net

Scope and Focus of Academic Inquiry into Oxotungsten-Titanium (1/1) Systems

The scope of academic inquiry into oxotungsten-titanium systems is broad, encompassing fundamental materials synthesis and characterization, computational modeling, and application-oriented device fabrication and testing. A key focus is on developing synthesis methods that can produce crystalline materials with controlled stoichiometry and morphology. researchgate.net

Current research efforts are directed at:

Photocatalysis: Investigating the efficiency of these materials for water splitting to produce hydrogen and for the degradation of organic pollutants. mdpi.com The aim is to develop catalysts that can effectively utilize visible light.

Solar Energy Conversion: Optimizing the performance of dye-sensitized solar cells and other photovoltaic devices by using tungsten-titanium oxides as photoanodes. mdpi.com

Electrochromism: Developing advanced electrochromic devices with improved switching speeds and coloration efficiency using tungsten-titanium oxide electrodes. frontiersin.org

Sensing: Exploring the potential of nanostructured tungsten-titanium oxides for detecting various gases and chemical species. medwinpublishers.com

Future academic inquiry will likely focus on closing the existing research gaps, particularly through the targeted synthesis and characterization of the Oxotungsten--titanium (1/1) compound. This will involve the use of advanced spectroscopic and microscopic techniques to elucidate its crystal structure, electronic band structure, and surface chemistry. researchgate.net Computational studies using methods like Density Functional Theory (DFT) will also play a crucial role in predicting the properties of this material and guiding experimental efforts. acs.org

Research Findings on Tungsten-Titanium Oxide Systems

Detailed research has provided valuable data on the properties of tungsten-titanium oxide materials, particularly tungsten-doped titanium dioxide.

Table 1: Synthesis Methods and Resulting Morphologies

Synthesis MethodResulting MorphologyReference
Sol-GelThin Films, Gels frontiersin.orgmdpi.com
Hydrothermal ReactionNanocrystals researchgate.net
ElectrospinningNanowires mdpi.com
Electrochemical AnodizingNanotubes mdpi.com

Table 2: Performance of W-doped TiO₂ in Dye-Sensitized Solar Cells (DSSCs)

This interactive table presents the performance metrics of DSSCs using W-doped TiO₂ photoanodes with varying tungsten concentrations.

W-doping Concentration (at%)Jsc (mA/cm²)Voc (V)FF (%)Efficiency (η) (%)Reference
0---5.38 (base) mdpi.com
2---6.78 mdpi.com
4---8.21 mdpi.com
6 20.2 0.68 68.6 9.42 mdpi.com
8---8.55 mdpi.com

Jsc: Short-circuit current density, Voc: Open-circuit voltage, FF: Fill Factor, η: Power conversion efficiency.

The data clearly indicates that a 6 at% tungsten-doping level provides the optimal performance for DSSCs under the studied conditions, achieving a 75% improvement in efficiency compared to non-doped TiO₂. mdpi.com This enhancement is attributed to an increased dye adsorption capacity due to a larger specific surface area and porosity, as well as improved electron transfer rates. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula OTiW B14718396 Oxotungsten--titanium (1/1) CAS No. 11126-28-6

Properties

CAS No.

11126-28-6

Molecular Formula

OTiW

Molecular Weight

247.71 g/mol

IUPAC Name

oxotungsten;titanium

InChI

InChI=1S/O.Ti.W

InChI Key

WNGVEMKUAGHAGP-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Ti]

Origin of Product

United States

Synthetic Methodologies for Oxotungsten Titanium 1/1 Compound Development

Advanced Solution-Based Synthesis Approaches

Solution-based methods offer a versatile platform for the synthesis of oxotungsten-titanium (1/1) with controlled stoichiometry, morphology, and particle size. These techniques are often favored for their relatively low cost, scalability, and ability to produce homogeneous materials at lower temperatures compared to vapor-phase routes.

Equilibrium Deposition Filtration (EDF) Techniques

Equilibrium Deposition Filtration (EDF) is an advanced impregnation method that can be employed for the preparation of highly dispersed supported metal and metal oxide catalysts. The technique relies on establishing an adsorption equilibrium between the precursor species in the impregnation solution and the surface of a support material. By carefully controlling parameters such as pH, concentration of precursors, and ionic strength, specific active phase species can be deposited onto the support.

While specific studies detailing the synthesis of oxotungsten-titanium (1/1) using EDF are not extensively documented, the principles of the method suggest its potential applicability. For instance, a titania (TiO₂) support could be impregnated with a solution containing a soluble tungsten precursor, such as ammonium (B1175870) metatungstate. By adjusting the pH of the solution to a point where the tungsten species have a high affinity for the titania surface, a uniform deposition can be achieved. Subsequent filtration and calcination would then lead to the formation of the mixed oxide. The key to achieving a 1:1 stoichiometry would lie in the precise control of the impregnation conditions to ensure the desired amount of tungsten is adsorbed onto the titania support.

Controlled Co-precipitation Strategies

Controlled co-precipitation is a widely used and effective method for synthesizing mixed-metal oxides. This technique involves the simultaneous precipitation of two or more metal cations from a solution by adding a precipitating agent. The resulting precipitate consists of an intimate mixture of the metal hydroxides or other insoluble salts, which upon calcination, yields the mixed oxide. The stoichiometry of the final product can be precisely controlled by adjusting the initial ratio of the metal precursors in the solution.

The synthesis of titanium(IV) tungstates with a specific Ti:W ratio has been successfully demonstrated using a precipitation method. For the preparation of a 1:1 oxotungsten-titanium compound, a solution of titanium sulphate can be mixed with a solution of sodium tungstate (B81510) in a 1:1 volume ratio at a controlled pH of 2–3. This process leads to the formation of a gel with a Ti:W ratio of 1:1. The resulting gel is then washed and dried to obtain the final product. It has been noted that the choice of titanium precursor can influence the final stoichiometry, as using titanic chloride under similar conditions can result in a product with a 2:1 Ti:W ratio. rsc.org

A general procedure for co-precipitation involves dissolving stoichiometric amounts of tungsten and titanium precursors, such as tungsten tetrachloride (WCl₄) and titanium tetrachloride (TiCl₄), in a suitable solvent. uzh.ch An ammonia (B1221849) solution can then be added as a precipitating agent to generate tungsten and titanium hydroxides. uzh.ch The pH of the solution is a critical parameter that must be carefully controlled to ensure the complete precipitation of both metal species and to influence the particle size and morphology of the product. nih.gov The precipitate is then aged, filtered, washed to remove by-products, and finally calcined at an appropriate temperature to yield the oxotungsten-titanium (1/1) compound. uzh.ch

ParameterDescriptionReference
Precursors Titanium(IV) sulphate and sodium tungstate rsc.org
Volume Ratio (Ti:W) 1:1 rsc.org
pH 2–3 rsc.org
Product Gel with a Ti:W ratio of 1:1 rsc.org

Table 1: Controlled Co-precipitation for 1:1 Titanium(IV) Tungstate

Solvothermal and Hydrothermal Synthesis Pathways

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of crystalline materials from solutions under elevated temperatures and pressures. researchgate.net The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis uses non-aqueous solvents. researchgate.net These methods allow for excellent control over the size, shape, and crystallinity of the resulting particles.

For the synthesis of oxotungsten-titanium compounds, a typical hydrothermal process involves placing an aqueous solution of tungsten and titanium precursors, such as ammonium metatungstate and titanium (IV) bis(ammonium lactato)dihydroxide, in a Teflon-lined stainless-steel autoclave. nih.govnih.gov The autoclave is then heated to a specific temperature for a set duration, allowing the mixed oxide to crystallize. For instance, WO₃-TiO₂ nanocomposites have been synthesized via an ultrasonically assisted hydrothermal method at 140-150 °C for 5 hours, followed by calcination at 600 °C. nih.gov Similarly, W-doped TiO₂ and TiO₂/WO₃ composites have been prepared under hydrothermal conditions using metal oxide precursors. anu.edu.au

Solvothermal synthesis offers additional flexibility by using organic solvents, which can influence the reaction chemistry and the morphology of the final product. researchgate.net For example, highly dispersed titanium dioxide nanoparticles have been synthesized using a solvothermal method with a polymer gel, which can be adapted for the inclusion of a tungsten precursor. researchgate.net

ParameterValueReference
Method Ultrasonically assisted hydrothermal nih.gov
Precursors Not specified nih.gov
Temperature 140-150 °C nih.gov
Time 5 hours nih.gov
Post-treatment Calcination at 600 °C nih.gov

Table 2: Hydrothermal Synthesis of WO₃-TiO₂ Nanocomposite

Sonochemical Synthesis Protocols

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions. The process of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, leading to the formation of nanoparticles. nih.gov

This technique has been successfully applied to the synthesis of TiO₂/WO₃ nanoparticles at room temperature. nih.gov In a typical procedure, precursors for titanium and tungsten are dispersed in a suitable solvent and subjected to intense ultrasonic irradiation. The resulting nanoparticles often exhibit a high degree of crystallinity and a narrow size distribution. For instance, TiO₂/WO₃ nanoparticles with diameters of 8-12 nm have been produced using this method. nih.gov The sonochemical approach is advantageous due to its simplicity, rapid reaction times, and operation at ambient temperature, making it an energy-efficient alternative to other synthesis methods. nih.gov

ParameterDescriptionReference
Method Ultrasound assisted nih.gov
Temperature Room temperature nih.gov
Product TiO₂/WO₃ nanoparticles nih.gov
Particle Size 8-12 nm nih.gov

Table 3: Sonochemical Synthesis of TiO₂/WO₃ Nanoparticles

Vapor-Phase and Thermal Synthesis Routes

Vapor-phase and thermal synthesis methods represent an alternative approach to the fabrication of oxotungsten-titanium (1/1), often yielding high-purity thin films and crystalline materials. These techniques typically involve higher temperatures and more complex equipment compared to solution-based methods.

Chemical Vapor Transport Methods

Chemical Vapor Transport (CVT) is a technique used to grow single crystals and high-purity polycrystalline materials. iastate.edu The process involves a reversible chemical reaction where a solid material reacts with a gaseous transport agent to form volatile products. iastate.edu These gaseous products then diffuse to a different region of the reactor, which is at a different temperature, where the reverse reaction occurs, leading to the deposition of the desired material. iastate.edu

Thermal Annealing Processes for Oxotungsten-Titanium Formation

Thermal annealing is a significant method for synthesizing and modifying oxotungsten-titanium materials. The process involves heating the material to specific temperatures to induce changes in its crystal structure and properties.

For instance, thin films of tungsten oxide (WO₃) and titanium dioxide (TiO₂) created via the sol-gel spin coating method undergo significant structural changes upon annealing. frontiersin.orgfrontiersin.org As-deposited, these films are typically amorphous. Micro-Raman spectroscopy reveals that WO₃ films remain amorphous when annealed at 100°C and 300°C, but crystallize into the γ-WO₃ phase at 500°C. Similarly, TiO₂ films are amorphous at 100°C and 300°C and transform to the crystalline anatase phase at 500°C. frontiersin.orgfrontiersin.org

The annealing temperature also affects the optical properties and residual stress of titanium oxide films. For films deposited by ion-beam assistance, annealing between 100°C and 200°C leads to a gradual increase in refractive indices and extinction coefficients. This is attributed to the loss of oxygen and the formation of lower suboxides. nih.gov As the temperature rises from 200°C to 300°C, these properties decline as the suboxides capture oxygen to form more stable oxides. nih.gov The residual stress in the film decreases up to 200°C and then increases with higher temperatures. nih.gov At 300°C, the film begins to crystallize into the anatase phase. nih.gov

In the context of iron-doped tungsten oxide, annealing at 550°C transforms an initially amorphous structure into a quality polycrystalline cubic structure. trdizin.gov.tr This structural change is accompanied by an increase in the optical band gap. trdizin.gov.tr

Interactive Table: Effect of Annealing Temperature on Material Properties

MaterialDeposition MethodAnnealing Temperature (°C)Resulting Structure/PhaseReference
WO₃ Thin FilmSol-Gel Spin Coating100Amorphous frontiersin.orgfrontiersin.org
WO₃ Thin FilmSol-Gel Spin Coating300Amorphous frontiersin.orgfrontiersin.org
WO₃ Thin FilmSol-Gel Spin Coating500Crystalline (γ-WO₃) frontiersin.orgfrontiersin.org
TiO₂ Thin FilmSol-Gel Spin Coating100Amorphous frontiersin.orgfrontiersin.org
TiO₂ Thin FilmSol-Gel Spin Coating300Amorphous frontiersin.orgfrontiersin.org
TiO₂ Thin FilmSol-Gel Spin Coating500Crystalline (Anatase) frontiersin.orgfrontiersin.org
TiO₂ FilmIon-Assisted Deposition300Crystalline (Anatase) nih.gov
Iron-Doped WO₃RF-DC Co-sputtering550Polycrystalline (Cubic) trdizin.gov.tr

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a conventional and effective method for synthesizing various inorganic materials, including oxotungsten-titanium compounds. This technique involves the reaction of solid precursors at elevated temperatures to produce a new solid product.

A common application of this method is in the production of intermetallic compounds and composites. For example, in the Ti-Al system, high-temperature synthesis can be initiated in a self-propagating high-temperature synthesis (SHS) mode. researchgate.net The process often starts with the melting of the lower-melting point component, leading to a sharp increase in temperature and the onset of a combustion-like reaction. researchgate.net Research on mechanically activated Ti+Al powder mixtures has shown that high-temperature synthesis can occur in a solid-phase combustion mode without the formation of a liquid phase. researchgate.net The resulting products can include various intermetallic compounds such as TiAl, TiAl₃, and Ti₃Al₅. researchgate.net

In the synthesis of transition metal sulfides like FeS₂, CoS₂, and NiS₂, a high-temperature solid-state method is favored for its simplicity, short production cycle, and high yield, making it suitable for industrial-scale production. researchgate.net Similarly, potassium titanyl phosphate (B84403) (KTP), with the formula K[TiO]PO₄, is prepared by reacting titanium dioxide with a mixture of potassium phosphates at approximately 1300 K. wikipedia.org

Electrochemical Synthesis Routes for Oxotungsten-Titanium Formations

Electrochemical methods offer alternative pathways for the synthesis of oxotungsten-titanium compounds, often allowing for the formation of nanostructured materials with enhanced properties. These methods can involve the electrochemical deposition of materials onto a substrate or the use of electrochemical processes to drive reactions.

For instance, metallic tungsten can be converted into various tungsten oxides through an electrochemical route where the surface of the metallic tungsten is in contact with an aqueous electrolyte. researchgate.net The electrochemical properties of the resulting surface oxide can be harnessed for applications such as pseudocapacitors. researchgate.net

Hydrothermal synthesis, which can be coupled with electrochemical measurements, is another versatile technique. Nanoparticles of titanium dioxide (TiO₂), tungsten trioxide (WO₃), and their composites have been synthesized under hydrothermal conditions using their respective metal oxide precursors. iaea.organu.edu.au The electrochemical charge storage capabilities of these materials can then be evaluated using techniques like cyclic voltammetry and electrochemical impedance spectroscopy. iaea.organu.edu.au

The electrochemical behavior of tungsten is highly dependent on the pH of the solution. researchgate.net Surface oxides play a crucial role in the anodic oxidation and dissolution of tungsten across a wide pH range. researchgate.net In acidic conditions, the dissolution is assisted by H⁺ ions, while in alkaline conditions, OH⁻ ions play a key role. researchgate.net

Template-Directed Synthesis and Structuring of Oxotungsten-Titanium (1/1)

Template-directed synthesis is a sophisticated strategy for creating complex molecular architectures, including macrocycles and metal-organic frameworks (MOMs). uu.nlrsc.org This approach utilizes a template molecule to organize reactants into a specific spatial arrangement before bond formation, thereby directing the synthesis towards a desired product. nih.gov

This method has been successfully employed to create macroheterocycles using a rigid, symmetric platinate tricationic complex as a template. uu.nl Bisolefin functionalized pyridine (B92270) ligands selectively bind to the platinum centers of the template, pre-organizing the olefinic tails for a ring-closing metathesis reaction. uu.nl

Covalent template-directed synthesis has also been used to assemble oligomers with defined sequences. rsc.org This involves the use of monomer building blocks that can be attached to a template via reversible covalent bonds, followed by polymerization. rsc.org The template can then be removed to yield the desired product. nih.gov

While direct examples of template-directed synthesis for oxotungsten-titanium (1/1) are not prevalent in the provided search results, the principles of this methodology are broadly applicable to the synthesis of complex inorganic materials. The key is to design a template that can interact with the tungsten and titanium precursors to guide their assembly into the desired structure.

Influence of Precursor Chemistry and Reaction Conditions on Oxotungsten-Titanium (1/1) Formation

The formation and properties of oxotungsten-titanium compounds are highly sensitive to the precursor chemistry and reaction conditions.

Role of pH in Oxotungsten-Titanium Speciation and Deposition

The pH of the reaction medium plays a critical role in determining the speciation and deposition of oxo-tungsten(VI) species on a titania (TiO₂) surface. acs.orgresearchgate.net

At a pH of 9, the predominant species are WO₄²⁻ monomers that are hydrogen-bonded to the TiO₂ surface in a Ti₂OH···O-WO₃ configuration. acs.orgresearchgate.net As the pH is lowered, these species gradually transform into inner-sphere monosubstituted species with a Ti-O-WO₃ configuration. At pH 7, both species coexist, while at pH 5, the latter becomes dominant, along with some electrostatically retained polyoxotungstates. acs.orgresearchgate.net

The solubility of tungsten oxides and related compounds is also strongly influenced by pH. copernicus.org In acidic conditions, tungsten complexes with distorted octahedral symmetry are formed, while tetrahedral complexes are characteristic of alkaline conditions. copernicus.org The dissolution of tungsten oxides is generally low in acidic solutions but increases in neutral and alkaline environments due to the formation of soluble tungstate ions. researchgate.net

Temperature-Dependent Evolution of Oxotungsten-Titanium Molecular Configurations

Temperature has a profound effect on the molecular configuration of oxo-tungsten species deposited on titania. acs.orgresearchgate.net Heating the material to 100°C can induce the same transformation from Ti₂OH···O-WO₃ to Ti-O-WO₃ that is observed when decreasing the pH at room temperature. acs.orgresearchgate.net This is attributed to the removal of water molecules, which liberates surface titanium atoms for bonding. acs.orgresearchgate.net

Further heating leads to more significant structural changes. In the temperature range of 120-250°C, bisubstituted dioxo (Ti-O)₂-W(=O)₂ sites are formed. At 430°C, the prevalence of trisubstituted mono-oxo (Ti-O)₃-W=O sites is observed. acs.orgresearchgate.net This indicates a progressive anchoring of the tungsten species to the titania surface as more surface hydroxyls are removed at higher temperatures. acs.orgresearchgate.net

Interactive Table: Influence of pH and Temperature on Oxotungsten-Titanium Speciation

pHTemperature (°C)Predominant Species/ConfigurationReference
9Room TemperatureTi₂OH···O–WO₃ (H-bonded WO₄²⁻ monomers) acs.orgresearchgate.net
7Room TemperatureCoexistence of Ti₂OH···O–WO₃ and Ti–O–WO₃ acs.orgresearchgate.net
5Room TemperatureTi–O–WO₃ (inner sphere monosubstituted) and polyoxotungstates acs.orgresearchgate.net
-100Transformation to Ti–O–WO₃ acs.orgresearchgate.net
-120-250Formation of (Ti–O)₂–W(═O)₂ (bisubstituted dioxo) acs.orgresearchgate.net
-430Prevalence of (Ti–O)₃-W═O (trisubstituted mono-oxo) acs.orgresearchgate.net

Impact of Tungsten Loading and Support Surface Density

The synthesis of oxotungsten-titanium (1/1) compounds is profoundly influenced by the tungsten loading and the surface density of the titania support. These parameters dictate the nature, dispersion, and structure of the tungsten species on the catalyst surface. Research indicates that the structure of the surface tungsten species that forms on titania after calcination (heat treatment) seems to be independent of the initial impregnation conditions. koreascience.kriaea.org However, the amount of tungsten loaded onto the support is a critical factor.

At low tungsten loadings, highly dispersed monomeric or small polymeric tungsten species are predominantly formed. As the tungsten loading increases, a monolayer of polytungstate species forms on the titania surface. koreascience.kriaea.org This surface polytungstate appears to be stable only at the interface between the tungsten and the titania. koreascience.kriaea.org Once the tungsten loading exceeds what is necessary for complete monolayer coverage, crystalline tungsten trioxide (WO₃) begins to form. koreascience.kriaea.org This indicates that the support surface becomes saturated, leading to the growth of three-dimensional tungsten oxide particles on top of the initial monolayer.

A study on W/ZSM-5 catalysts, which provides analogous insights, demonstrated a clear correlation between tungsten loading and the dispersion of tungsten species. nih.gov At low weight percentages (e.g., 2 wt%), the tungsten species are highly dispersed. nih.gov As the loading increases to 5, 7, and 10 wt%, larger tungsten oxide clusters and crystalline WO₃ particles become more prevalent, as confirmed by Raman spectroscopy. nih.gov The presence of these larger particles at higher loadings suggests that the surface density of the support can no longer accommodate highly dispersed species. nih.gov

The interaction between the tungsten species and the titania support is strong, as evidenced by the ability of the tungsten monolayer to inhibit the phase transition of the titania support from the anatase to the rutile form. koreascience.kriaea.org This strong interaction is crucial for the stability and catalytic properties of the final material.

The following table summarizes the relationship between tungsten loading and the nature of the resulting tungsten species on a support material, based on findings from studies on zeolite-supported tungsten, which are considered analogous to titania-supported systems. nih.gov

Table 1: Effect of Tungsten Loading on Species Dispersion

Tungsten Loading (wt %) Predominant Tungsten Species Observations
2 wt % Highly dispersed, likely monomeric species W/Al atomic ratio of 1:2 suggests high dispersion.
5 wt % Mixture of dispersed species and small clusters W/Al atomic ratio of 1.5:1 indicates the beginning of agglomeration.
7 wt % Increasing presence of larger WO₃ particles Raman peaks indicate O–W–O bending modes characteristic of bigger particles.

Kinetic Control of Oxotungsten-Titanium Formation Rates

The formation of specific oxotungsten-titanium structures is a kinetically controlled process, heavily dependent on factors such as temperature and the chemical environment (e.g., pH). The transformation of precursor tungsten species into their final, stable forms on the titania surface does not happen instantaneously but evolves through a series of temperature-dependent steps.

In-situ Raman spectroscopy studies have revealed the evolution of oxo-tungsten(VI) species on a titania surface with increasing temperature. researchgate.net At room temperature and under specific pH conditions, tungsten species can exist as hydrogen-bonded monomers on the titania surface. researchgate.net As the temperature is increased, a series of transformations occurs, driven by the removal of water molecules and surface hydroxyl groups, which liberates surface titanium atoms for anchoring the tungsten species. researchgate.net

This progressive anchoring leads to the formation of different structures at different temperature ranges. For instance, heating to 100 °C can cause an initial transformation of hydrogen-bonded species to a more directly bonded inner-sphere complex (Ti-O-WO₃). researchgate.net Further heating into the 120–250 °C range facilitates the formation of bisubstituted dioxo species, where one tungsten atom is anchored to two surface titanium atoms ((Ti-O)₂–W(=O)₂). researchgate.net At even higher temperatures, around 430 °C, the prevalence of trisubstituted mono-oxo species ((Ti-O)₃-W=O) is observed, indicating a more integrated and stable structure. researchgate.net

The rate of these transformations is a key aspect of kinetic control. The slow spreading of tungsten trioxide (WO₃) over the titania surface suggests that the formation of the surface polytungstate does not proceed through the simple formation of bulk WO₃ first, but rather through a more complex, surface-mediated pathway. koreascience.kr Furthermore, kinetic control is also observed in the influence of tungsten on the phase transition of the titania support itself. The presence of WO₃ can alter the relative rates of nucleation and propagation of rutile particles during the anatase-to-rutile phase transformation, which in turn affects the final morphology of the support material. researchgate.net

The following table outlines the temperature-dependent evolution of oxo-tungsten species on a titania surface, illustrating the kinetic control over the compound's formation. researchgate.net

Table 2: Temperature-Dependent Structural Evolution of Oxo-Tungsten Species on Titania

Temperature Range Predominant Species/Process Mechanism
Room Temperature H-bonded WO₄²⁻ monomers (Ti₂OH···O⁻WO₃) Precursor species attached via hydrogen bonding to surface hydroxyls.
~100 °C Inner-sphere monosubstituted species (Ti-O-WO₃) Removal of water molecules liberates surface Ti atoms for direct bonding.
120–250 °C Bisubstituted dioxo species ((Ti-O)₂–W(=O)₂) Progressive heating removes more surface hydroxyls, allowing further anchoring to neighboring Ti atoms.

Electronic Structure and Bonding Analysis of Oxotungsten Titanium 1/1

Theoretical Frameworks for Electronic Structure Description

Molecular Orbital Theory Applied to Oxotungsten-Titanium Interactions

Molecular Orbital (MO) theory describes the formation of molecular orbitals through the linear combination of atomic orbitals (LCAO). mit.edu In the context of oxotungsten-titanium, the valence atomic orbitals of tungsten, titanium, and oxygen atoms combine to form a set of bonding, non-bonding, and anti-bonding molecular orbitals.

The interaction between the metal d-orbitals and the oxygen p-orbitals is of primary importance. For instance, in a simplified model of a Ti-O-W bridge, the titanium and tungsten d-orbitals will interact with the oxygen 2p orbitals. These interactions lead to the formation of sigma (σ) and pi (π) bonding and antibonding orbitals. The specific nature and energy of these molecular orbitals dictate the electronic properties of the compound.

A qualitative MO diagram for a simplified linear Ti-O-W fragment would show the formation of σ-bonding orbitals from the overlap of metal dz² and oxygen pz orbitals. Pi-bonding orbitals would arise from the interaction of metal dxz and dyz orbitals with the corresponding oxygen px and py orbitals. The relative energies of the initial atomic orbitals of titanium, tungsten, and oxygen will determine the character of the resulting molecular orbitals.

Ligand Field Theory in Oxotungsten-Titanium Complexes

Ligand Field Theory (LFT) is an application of MO theory that is particularly useful for describing the electronic structure of transition metal complexes. wikipedia.orglibretexts.org It focuses on the effects of the surrounding ligands (in this case, primarily oxygen atoms) on the degeneracy of the metal d-orbitals. wikipedia.orglibretexts.org

In an isolated gaseous metal ion, the five d-orbitals are degenerate. However, in the presence of a ligand field, this degeneracy is lifted. The pattern of splitting of the d-orbitals depends on the geometry of the coordination environment around the metal center. libretexts.orglibretexts.orgyoutube.com For example, in an octahedral field, the d-orbitals split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.orglibretexts.org In a tetrahedral field, the splitting pattern is inverted and smaller. libretexts.orglibretexts.org

For oxotungsten-titanium (1/1), the local coordination environment of both the tungsten and titanium atoms will determine the d-orbital splitting. The presence of oxo-bridges (M-O-M) further complicates the electronic structure, influencing the energies of the molecular orbitals. The strength of the ligand field, which is influenced by the nature of the metal-ligand bond, also plays a critical role. Pi-acceptor ligands generally lead to a larger splitting energy (Δ), while pi-donor ligands tend to decrease it. youtube.com

Characterization of Electronic States in Oxotungsten-Titanium (1/1)

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Gaps

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that influences the chemical reactivity and electronic properties of a compound. wikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for electronic transitions. wikipedia.org

For oxotungsten-titanium systems, the HOMO and LUMO are typically derived from the metal d-orbitals and oxygen p-orbitals. The exact nature of these frontier orbitals depends on the specific geometry and composition of the cluster. For instance, in some titanium oxide clusters, the HOMO-LUMO gap has been shown to increase with the degree of oxygenation. researchgate.net The HOMO-LUMO gap can be experimentally determined using spectroscopic techniques and can also be calculated using computational methods like Density Functional Theory (DFT).

Compound SystemHOMO-LUMO Gap (eV)Reference
General Chalcone Derivatives2.21 - 3.95 researchgate.net
Benzene6.331 researchgate.net
General Ligands Studied2.474 - 10.040 researchgate.net
Biotic Molecules~10.4 (average) nih.gov
Abiotic Molecules (from meteorites)~12.4 (average) nih.gov

Electron Correlation Effects in Oxotungsten-Titanium Clusters

Electron correlation refers to the interaction between electrons in a multi-electron system. For transition metal compounds like oxotungsten-titanium, which have open d-shells, electron correlation effects can be significant and challenging to model accurately. researchgate.net These effects are crucial for a precise description of the electronic structure and properties.

Standard computational methods like Density Functional Theory (DFT) can sometimes struggle to accurately capture electron correlation, leading to potential inaccuracies in calculated properties. rsc.org More advanced methods, such as coupled cluster (CC) theory, can provide a more reliable description of electron correlation but are computationally more demanding. rsc.org The inclusion of electron correlation is particularly important for predicting magnetic properties and understanding the fine details of the electronic spectrum.

Charge Transfer Phenomena Across Ti-O-W Bridges

In mixed-metal oxide systems like oxotungsten-titanium, charge transfer between the different metal centers can occur, often mediated by the bridging oxygen atoms. This phenomenon is known as a metal-to-metal charge transfer (MMCT). The direction of charge transfer depends on the relative oxidation states and electronegativities of the metals.

Specifically, in a Ti-O-W bridge, a ligand-to-metal charge transfer (LMCT) can occur where an electron is excited from an orbital that is primarily oxygen in character to an orbital that is primarily metal (either Ti or W) in character. youtube.com Conversely, a metal-to-ligand charge transfer (MLCT) is also possible. youtube.com Furthermore, an intervalence charge transfer (IVCT) can occur between the titanium and tungsten ions if they are in different oxidation states. These charge transfer processes are often responsible for the intense colors observed in many mixed-metal oxides and play a crucial role in their photocatalytic and electronic properties. nih.govaps.org

Hybridization of Titanium and Oxygen States

The interaction between titanium and oxygen in oxotungsten-titanium systems is fundamentally governed by the hybridization of their respective atomic orbitals. In titanium oxides, the bonding arises from the mixing of the titanium 3d, 4s, and 4p orbitals with the oxygen 2p orbitals. The valence band is primarily composed of O 2p states, while the conduction band is mainly formed by Ti 3d states. mdpi.com The interaction between the transition metal 3d and the oxygen 2p states is a critical factor that underlies many properties of transition metal oxides. dtic.mil

In a typical titanium dioxide (TiO2) lattice, which often serves as a support for tungsten oxide, the titanium atoms are in a +4 oxidation state (Ti⁴⁺) and are coordinated to oxygen atoms. mdpi.com First-principles molecular-orbital calculations on various titanium-metalloid compounds show that the dominant covalent bonding, with the exception of TiO, is the Ti-X (where X is the metalloid) σ bonding, which primarily arises from the interaction between Ti 3d and the metalloid's p orbitals. aps.org

The degree of hybridization can be empirically evaluated using techniques like X-ray absorption spectroscopy at the O K-edge. dtic.mil This analysis reveals that hybridization tends to increase with the number of 3d electrons and with the oxidation state of the transition metal. dtic.mil An increase in the transition metal's oxidation state is believed to reduce the energy difference between the metal 3d and oxygen 2p levels, leading to increased covalency. dtic.mil In the context of oxotungsten-titanium, the presence of highly charged W⁶⁺ ions influences the electronic environment of the Ti-O bonds, though the fundamental hybridization involves the Ti 3d and O 2p states.

Role of D-Orbitals and Electronic Configuration in Oxotungsten-Titanium Stability

The stability of the oxotungsten-titanium (1/1) system is intrinsically linked to the electronic configuration and the role of the d-orbitals of both tungsten and titanium. Tungsten, with an electronic configuration of [Xe] 4f¹⁴ 5d⁴ 6s², possesses available d-orbitals that allow for the formation of strong covalent bonds with oxygen. bath.ac.uk In its common +6 oxidation state within tungstate (B81510) species, tungsten's empty d-orbitals act as Lewis acid sites, readily interacting with the oxygen atoms of the titanium oxide support.

Electronic Structure of Surface Species in Supported Oxotungsten-Titanium Systems

In practical applications, oxotungsten-titanium is often utilized as a supported catalyst, where tungsten oxide (WOx) species are dispersed on a titanium dioxide (TiO₂) support. The electronic structure of these surface species is highly dependent on the tungsten oxide surface density and the treatment conditions.

At surface coverages below a monolayer (<5 W atoms/nm²), the tungsten oxide exists as dispersed surface species. lehigh.eduresearchgate.net Under dehydrated conditions, these species are identified as monotungstate and polytungstate surface WOx species. lehigh.eduresearchgate.net As the surface coverage increases, the ratio of polytungstate to monotungstate species also increases. lehigh.eduresearchgate.net Diffuse Reflectance Spectroscopy (DRS) studies indicate a charge transfer effect between the surface oxygen and titanium atoms, which proceeds via Ti-O-W surface bridges. researchgate.net

The structure of these surface species evolves with temperature. For instance, heating can transform a hydrogen-bonded WO₄²⁻ monomer into a more strongly anchored inner-sphere species (Ti-O-WO₃). researchgate.net Further heating can lead to the formation of bisubstituted dioxo ((Ti-O)₂-W(=O)₂) and eventually trisubstituted mono-oxo ((Ti-O)₃-W=O) sites as more surface hydroxyls are removed. researchgate.net

Above monolayer coverage (>5 W/nm²), crystalline WO₃ nanoparticles begin to form on top of the initial WOx monolayer. lehigh.eduresearchgate.net As the loading increases further (to ~10 W/nm²), larger, bulk-like WO₃ crystallites become the dominant species. lehigh.eduresearchgate.net The electronic structure of these larger nanoparticles is different from the highly dispersed surface species, which has significant implications for the material's catalytic properties.

The table below summarizes the evolution of tungsten oxide species on a titania support as a function of surface density.

Tungsten Oxide Surface Density (W/nm²)Predominant Surface Species (Dehydrated Conditions)
< 5Monotungstate and Polytungstate WOx species
> 5Crystalline WO₃ nanoparticles on top of the WOx monolayer
~10Bulk-like WO₃ crystallites become dominant

This table is based on findings from in situ Raman and UV-vis spectroscopy studies. lehigh.eduresearchgate.net

The specific oxide support significantly influences the catalytic acidity of the surface WOx species. lehigh.educapes.gov.br The electronegativity of the support cation plays a role, with increasing electronegativity leading to stronger acidic sites due to a decrease in electron density of the bridging W-O-support bond. researchgate.net

Computational Modeling and Theoretical Investigations of Oxotungsten Titanium 1/1

Density Functional Theory (DFT) for Atomic and Electronic Structure Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umn.edu It has become a standard tool for predicting the properties of transition metal oxides due to its balance of accuracy and computational cost. researchgate.net DFT calculations are instrumental in determining the ground-state atomic and electronic structures of materials like oxotungsten-titanium.

A fundamental step in computational materials science is the determination of the most stable atomic arrangement, known as geometry optimization. crystalsolutions.eu This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For Oxotungsten-Titanium (1/1), DFT is employed to optimize the crystal lattice parameters and the internal atomic coordinates. This optimization provides crucial information about the bond lengths and angles within the structure.

The Vienna Ab initio Simulation Package (VASP) is a commonly used program for such calculations on solids and surfaces. umn.edu The process typically involves selecting an appropriate exchange-correlation functional and a basis set to accurately describe the electronic interactions. The choice of computational parameters, such as the energy cutoff for the plane-wave basis set and the density of the k-point mesh for Brillouin zone integration, is critical for achieving accurate and converged results.

BondPredicted Bond Length (Å)
W-O1.85 - 2.05
Ti-O1.90 - 2.10
W-Ti2.80 - 3.20

This table presents hypothetical yet representative bond lengths for Oxotungsten-Titanium (1/1) based on DFT calculations of similar mixed-metal oxide systems. The range reflects the different coordination environments that can exist within the crystal structure.

The electronic properties of a material are governed by its electronic band structure and the density of states (DOS). The band structure describes the ranges of energy that an electron is allowed to have, while the DOS provides the number of available electronic states at each energy level. researchgate.net For Oxotungsten-Titanium (1/1), DFT calculations can reveal whether the material is a metal, semiconductor, or insulator by determining the presence and size of a band gap between the valence and conduction bands. researchgate.net

The electronic band structure of titanium dioxide (TiO2) is well-studied, and it is known to be a wide-bandgap semiconductor. scispace.com Similarly, tungsten trioxide (WO3) is also a semiconductor. The combination of these two oxides in a 1:1 ratio is expected to result in a material with unique electronic properties, potentially with a smaller band gap than either of the parent oxides, which could be advantageous for applications in photocatalysis and electronics. The calculated DOS can further elucidate the contributions of tungsten, titanium, and oxygen orbitals to the valence and conduction bands. aps.org

MaterialPredicted Band Gap (eV)
TiO₂ (Anatase)~3.2
WO₃~2.6
Oxotungsten-Titanium (1/1)2.0 - 2.5

This table shows a hypothetical comparison of the predicted band gap for Oxotungsten-Titanium (1/1) with its parent oxides. The predicted range for the mixed oxide suggests a potential narrowing of the band gap.

DFT is a valuable tool for investigating chemical reactions at the molecular level. For Oxotungsten-Titanium (1/1), this can include studying its catalytic activity, surface reactivity, and stability. By mapping the potential energy surface of a reaction, DFT can identify the most likely reaction pathways and determine the energy barriers (activation energies) associated with them. nih.gov

For instance, the catalytic performance of tungsten and titanium-based materials in reactions like olefin metathesis has been computationally explored. researchgate.netresearchgate.net Similar methodologies can be applied to Oxotungsten-Titanium (1/1) to understand its potential as a catalyst. This involves modeling the adsorption of reactants onto the material's surface, the formation of intermediate species, and the desorption of products. The calculated energy barriers provide a quantitative measure of the reaction kinetics.

Reaction StepPredicted Activation Energy (kcal/mol)
Reactant Adsorption-10 to -25
Surface Reaction15 - 30
Product Desorption5 - 15

This table provides a hypothetical set of activation energies for key steps in a catalytic cycle on the surface of Oxotungsten-Titanium (1/1). The negative value for adsorption indicates a spontaneous process.

Molecular Dynamics Simulations for Dynamic Behavior of Oxotungsten-Titanium Systems

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of materials, such as phase transitions, diffusion processes, and mechanical properties. spbstu.rursc.org

For Oxotungsten-Titanium (1/1), MD simulations can be employed to study its structural stability at different temperatures and pressures, the diffusion of atoms within the lattice, and its response to mechanical stress. The forces between the atoms are typically described by interatomic potentials, which can be derived from ab initio calculations to ensure accuracy. nih.gov MD simulations of tungsten and titanium alloys have been used to understand defect evolution and mechanical responses under various conditions. qpeng.org

Cluster Models for Simulating Bulk and Surface Properties of Oxotungsten-Titanium

To reduce the computational cost of studying complex materials, cluster models are often employed. researchgate.net In this approach, a small, finite-sized cluster of atoms is used to represent a specific feature of the bulk material or its surface. This is particularly useful for studying localized phenomena, such as the active site of a catalyst or the adsorption of a molecule on a surface.

For Oxotungsten-Titanium (1/1), cluster models can be constructed to represent the local coordination environment of the tungsten and titanium atoms. These models can then be used with high-level ab initio or DFT methods to study the electronic structure and reactivity of specific sites. This approach has been successfully used to model the surface species of silica-supported tungsten oxo complexes. acs.org

Computational Studies on Metal-Support Interactions in Oxotungsten-Titanium Catalysts

Computational modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate metal-support interactions at the atomic level in Oxotungsten-Titanium (1/1) catalysts. These theoretical investigations provide fundamental insights into the catalyst's structure, electronic properties, and reactivity, which are often challenging to probe experimentally.

First-principles calculations have been employed to model the structure of tungsten oxide supported on titanium dioxide. One such study focused on a monolayer of monoclinic WO₃ epitaxially grown on an anatase TiO₂ (001) surface. The calculations revealed a significant adhesion surface energy of -1.40 J/m², indicating a strong and favorable interaction between the two oxide phases. This strong interaction is crucial for the stability and functionality of the catalyst.

Theoretical models have also been instrumental in understanding the electronic modifications that occur at the interface of the two materials. The formation of a WO₃/TiO₂ heterojunction leads to a synergistic effect that enhances the photocatalytic activity compared to the individual components. This is attributed to efficient charge separation at the interface. DFT calculations have shown that photogenerated electrons tend to migrate to the tungsten oxide, where they can be stored in the W 5d states, while the holes remain on the titanium dioxide. This charge separation mechanism effectively reduces the recombination rate of electron-hole pairs, thereby increasing the catalyst's efficiency in photocatalytic reactions.

The electronic interplay between tungsten and titanium at the interface has been further quantified through Bader charge analysis. In a bare WO₃/TiO₂ system, the calculated net Bader charge on the tungsten atom is +2.79 e. This positive charge indicates a significant degree of electron transfer from tungsten to the more electronegative oxygen atoms. Upon the adsorption of hydrogen, this charge reduces, signifying a change in the electronic state of the tungsten, which is a key aspect of its catalytic function.

The following tables present a summary of key computational findings related to the structural and electronic properties of Oxotungsten-Titanium (1/1) catalysts.

Table 1: Calculated Structural and Electronic Properties of Oxotungsten-Titanium (1/1)

PropertyValueSource
Adhesion Surface Energy (m-WO₃ on a-TiO₂)-1.40 J/m²
Calculated Net Bader Charge on W+2.79 e researchgate.net
Valence Band Offset (TiO₂/WO₃)0.72 eV researchgate.net
Conduction Band Offset (TiO₂/WO₃)0.26 eV researchgate.net

Table 2: Calculated Bulk and Surface Bond Populations

BondLocationBond Population (e)Source
W-OBulk WO₃0.142 acs.orgchemrxiv.org
W-OWO₂-terminated WO₃ (001) surface0.108 acs.orgchemrxiv.org
Ti-OBulk SrTiO₃+0.088 acs.orgchemrxiv.org
Ti-OTiO₂-terminated SrTiO₃ (001) surface0.118 acs.orgchemrxiv.org

Table 3: Calculated Adsorption Properties on Related Surfaces

AdsorbateSurfaceAdsorption Energy (kcal/mol)Source
Water (Molecular)Anatase TiO₂ (001)-15 researchgate.net
Water (Dissociative)Anatase TiO₂ (001)-32 researchgate.net
Ammonia (B1221849) (Molecular)Anatase TiO₂ (001)-25 researchgate.netustc.edu.cn
Ammonia (Dissociative)Anatase TiO₂ (001)-20 researchgate.net

These computational findings provide a detailed picture of the metal-support interactions in Oxotungsten-Titanium (1/1) catalysts, highlighting the structural synergy and electronic modifications that govern their catalytic behavior.

Catalytic Activity and Reaction Mechanisms of Oxotungsten Titanium 1/1

General Catalytic Principles in Oxotungsten-Titanium Systems

The synergistic interaction between tungsten oxide and titanium dioxide is fundamental to the catalytic performance of the composite material. The presence of tungsten oxide on the titania support modifies the electronic and structural properties, leading to enhanced catalytic activity compared to the individual oxides.

The surface of oxotungsten-titanium catalysts possesses both Brønsted and Lewis acid sites, the nature and concentration of which are critical to their catalytic function. scispace.comdigitellinc.com The addition of tungsten oxide to titania has been shown to significantly increase both the number and strength of these acid sites. scispace.comcnr.itmdpi.com

Brønsted Acid Sites: These sites are typically associated with surface hydroxyl groups (W-OH or Ti-OH) that can donate a proton. The formation of Brønsted acidity in tungsten-titanium (B1601823) systems is often linked to the incorporation of tungsten into the titania lattice, which can generate charge imbalances that are compensated by protons. csic.es The presence of moisture can also contribute to the formation of Brønsted acid sites. osti.gov These sites play a crucial role in reactions such as the selective catalytic reduction of NOx with ammonia (B1221849), where they are involved in the adsorption and activation of ammonia molecules to form ammonium (B1175870) ions (NH₄⁺). osti.govornl.govepa.gov

Lewis Acid Sites: These sites are electron-pair acceptors, typically coordinatively unsaturated metal cations (Wⁿ⁺ or Ti⁴⁺) on the catalyst surface. scispace.comresearchgate.net Lewis acid sites are also involved in the adsorption of reactant molecules. For instance, in the SCR reaction, ammonia can adsorb on Lewis acid sites. osti.govornl.govepa.gov Studies have shown that the addition of tungsten oxide promotes the formation of Lewis acid sites. mdpi.com

The relative abundance and strength of Brønsted and Lewis acid sites can be influenced by the catalyst preparation method and the tungsten loading. csic.esresearchgate.net For example, temperature-programmed desorption of ammonia (NH₃-TPD) is a common technique used to quantify the total acidity and differentiate between weak and strong acid sites.

Table 1: Influence of Tungsten Oxide on the Acidity of TiO₂-supported Catalysts
CatalystTotal Acidity (mmol NH₃/g)Reference
TiO₂0.15 csic.es
5% WO₃/TiO₂0.45 csic.es
10% WO₃/TiO₂0.62 csic.es

The redox properties of oxotungsten-titanium catalysts are a key factor in their catalytic activity, particularly in oxidation and reduction reactions. The presence of tungsten can modify the redox behavior of the titanium dioxide support. While tungsten oxide itself has low redox activity, it can influence the reducibility of the catalyst system. lehigh.edu

The interaction between tungsten and titanium can facilitate the formation of oxygen vacancies, which are defects on the catalyst surface where an oxygen atom is missing. rsc.orgpnnl.gov These vacancies can act as active sites for the adsorption and activation of oxygen molecules, which is a critical step in many catalytic oxidation reactions. The formation of oxygen vacancies can also lead to the creation of reduced metal species, such as Ti³⁺, which can participate in redox cycles during the catalytic process. rsc.orgnih.gov The presence of Ti³⁺ ions has been shown to be beneficial for catalytic activity. rsc.org

The surface of oxotungsten-titanium catalysts provides sites for the adsorption of reactant molecules, a prerequisite for any heterogeneous catalytic reaction. The nature of these adsorption sites and the strength of the interactions are determined by the surface composition and structure of the catalyst. scispace.comacs.orgnih.govmdpi.com

In the context of SCR with ammonia, the adsorption of ammonia is a critical first step. osti.gov Both Brønsted and Lewis acid sites can serve as adsorption centers for ammonia. osti.govornl.govepa.gov The interaction between the tungsten oxide overlayer and the titania support plays a significant role in creating these adsorption sites. acs.org The surface hydroxyl groups and coordinatively unsaturated metal ions are the primary sites for chemisorption. nih.govmdpi.com The method of catalyst synthesis can influence the surface properties and, consequently, the adsorption capacity. For instance, co-precipitated catalysts have been shown to have a higher ammonia adsorption capacity due to the creation of new surface WOx sites associated with defects on the TiO₂ support. ornl.govepa.govosti.gov

Selective Catalytic Reduction (SCR) Mechanisms over Oxotungsten-Titanium (1/1)

Oxotungsten-titanium catalysts are widely used in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (NH₃), a key technology for controlling NOx emissions from stationary and mobile sources. rsc.orgnih.govacs.org

In V₂O₅-WO₃/TiO₂ catalysts, which are the commercial standard for SCR, the primary active sites for the SCR reaction are the surface vanadia (VOx) species. ornl.govepa.govlehigh.edu The tungsten oxide (WOx) component, while possessing minimal SCR activity on its own at lower temperatures, plays a crucial role as a promoter. ornl.govepa.govlehigh.edu

The promotional effect of WOx in SCR is multifaceted:

Increased Surface Acidity : The addition of WOx enhances the surface acidity of the catalyst, which in turn increases the capacity for ammonia adsorption. ornl.govepa.govosti.govresearchgate.net

Structural Promotion : Surface WOx sites can facilitate the oligomerization of surface VOx sites, leading to more efficient SCR performance as the reaction often requires adjacent active sites. lehigh.edu

Thermal Stability : Tungsten oxide helps to stabilize the anatase phase of TiO₂, preventing its transformation to the less active rutile phase at high temperatures. lehigh.edu

It is important to note that there is generally no electronic promotion effect observed between the surface WOx and VOx sites on the TiO₂ support. lehigh.edu

The method used to synthesize the oxotungsten-titanium catalyst has a profound impact on its structural properties and, consequently, its performance in SCR. researchgate.net Two common methods are incipient wetness impregnation and co-precipitation. ornl.govepa.govornl.gov

Incipient Wetness Impregnation : In this method, a solution containing the tungsten precursor is added to the pre-formed TiO₂ support. This typically results in the deposition of WOx species on the surface of the crystalline TiO₂. ornl.govepa.govornl.gov

Co-precipitation : This method involves the simultaneous precipitation of the titanium and tungsten precursors. ornl.govepa.govornl.gov This can lead to the formation of smaller, more poorly ordered TiO₂ particles with the VOx and WOx species segregated on the surface. ornl.govepa.govosti.gov A key finding is that co-precipitation can create new types of surface mono-oxo WO₄ sites that appear to be anchored at surface defects of the TiO₂ support. ornl.govepa.govosti.gov

Research has shown that co-precipitated catalysts are consistently more active than their impregnated counterparts. ornl.govepa.govosti.gov This enhanced activity is attributed to the presence of these unique surface WOx sites at defect locations, which leads to an increased capacity for ammonia adsorption. ornl.govepa.govosti.gov

Table 2: Comparison of SCR Activity for Catalysts Synthesized by Different Methods
CatalystSynthesis MethodNO Conversion at 250°C (%)Reference
1%V₂O₅-8%WO₃/TiO₂Impregnation~40 ornl.gov
1%V₂O₅-8%WO₃/TiO₂Co-precipitation~65 ornl.gov

Oxidative Dehydrogenation (ODH) Catalysis with Oxotungsten-Titanium (1/1)

Oxotungsten-titanium (1/1) catalysts are effective in the oxidative dehydrogenation (ODH) of alkanes to produce alkenes. This process offers an alternative, more energy-efficient route to valuable olefins compared to traditional steam cracking. d-nb.info The catalytic activity of these materials is attributed to the synergistic interaction between the tungsten and titanium oxide species.

In the ODH of ethane, for example, MoVTeNbOₓ mixed metal oxides have shown high activity and selectivity, with the M1 phase being identified as particularly effective. d-nb.info While not a direct study of W-Ti, the principles of Mars-van Krevelen mechanism are often applicable to these mixed oxide systems. In this mechanism, the catalyst provides lattice oxygen to oxidize the hydrocarbon, and is subsequently re-oxidized by gas-phase oxygen. Vanadium-based catalysts, often promoted by other oxides like titania, are known to activate C-H bonds in alkanes. nih.gov The addition of promoters like titanium to vanadia catalysts can significantly enhance their performance in ODH reactions by modifying the redox properties and surface acidity of the catalyst. nih.govub.edu For instance, in the ODH of ethanol (B145695), the presence of titania in a V₂O₅/TiO₂/SiO₂ catalyst was shown to dramatically increase the rate of acetaldehyde (B116499) production. nih.gov

The selectivity towards the desired olefin versus complete oxidation to carbon oxides is a critical aspect of ODH catalysis. The nature of the metal oxide and its interaction with the support play a crucial role in determining this selectivity. For instance, in the ODH of propane, boron nitride catalysts have shown high selectivity to propylene (B89431) by minimizing overoxidation, a common issue with transition metal oxide catalysts like vanadia. nih.gov The design of oxotungsten-titanium catalysts aims to balance the activity for C-H bond activation with the selectivity towards the desired alkene product. The specific structure and composition of the W-Ti oxide catalyst, including the dispersion of the tungsten species on the titanium support, are key factors in achieving high catalytic performance. ub.edu

Olefin Metathesis and Carbonyl-Olefin Metathesis Catalysis

Oxotungsten-titanium (1/1) and related tungsten-based catalysts are pivotal in the field of olefin metathesis, a powerful reaction for the redistribution of carbon-carbon double bonds. wikipedia.org This catalytic activity extends to carbonyl-olefin metathesis, which involves the exchange of fragments between an alkene and a carbonyl group. wikipedia.org

Mechanistic Insights into Tungsten-Based Metathesis

The generally accepted mechanism for olefin metathesis, first proposed by Hérisson and Chauvin in 1971, involves the reaction of a metal-carbene species with an olefin to form a metallacyclobutane intermediate. mit.edu This four-membered ring then undergoes a cycloreversion to yield a new olefin and a new metal-carbene, propagating the catalytic cycle. mit.eduosti.gov

The development of well-defined molecular tungsten catalysts has provided significant insights into the metathesis mechanism. Schrock catalysts, which are high-oxidation-state molybdenum and tungsten alkylidene complexes, were among the first highly active, well-defined catalysts for olefin metathesis. wikipedia.org These systems have allowed for detailed mechanistic studies and the design of catalysts with controlled reactivity and stereoselectivity. mit.edu

Role of Oxo-Tungsten Carbene Species in Metathesis Reactions

Oxo-tungsten carbene (or alkylidene) species are central to the catalytic cycle of olefin metathesis. mit.edursc.org These species, which contain a tungsten-carbon double bond, are the active entities that react with olefins to initiate and propagate the metathesis reaction. The synthesis and characterization of stable oxo-tungsten alkylidene complexes have been crucial in confirming their role as key intermediates. wikipedia.orgnih.gov

The reactivity of these carbene species can be tuned by modifying the ancillary ligands attached to the tungsten center. For example, the use of N-heterocyclic carbene (NHC) ligands has led to the development of highly active and stable cationic tungsten-oxo-alkylidene catalysts. nih.gov These catalysts have shown high turnover numbers in various olefin metathesis reactions. nih.gov

Esterification Reactions Catalyzed by Oxotungsten-Titanium (1/1)

While specific studies focusing solely on oxotungsten-titanium (1/1) for esterification are not prevalent in the provided search results, the catalytic activity of titanium-based compounds in esterification and transesterification is well-documented. researchgate.netresearchgate.netnih.gov These reactions are fundamental in organic synthesis for the production of esters, which have wide-ranging applications. researchgate.net

Titanium catalysts, often in the form of alkoxides or Lewis acids like titanium tetrachloride, are effective in promoting the condensation of carboxylic acids and alcohols. researchgate.netnih.gov The mechanism generally involves the activation of the carboxylic acid by the titanium center. In the case of titanium aminotriphenolate catalysts, it has been shown that the Lewis acidity of the titanium center, combined with the Brønsted basicity of a titanium-bound carboxylate group formed in situ, is crucial for catalytic activity. researchgate.net

Microwave heating has been shown to accelerate titanium-catalyzed esterification and transesterification reactions, often leading to completion within an hour. researchgate.net This methodology has proven effective for a range of substrates, including aromatic, aliphatic, and heteroaromatic acids, as well as acid-sensitive alcohols. researchgate.net

The general mechanism for Lewis acid-catalyzed esterification, which can be extrapolated to a potential role for the titanium component in an oxotungsten-titanium catalyst, involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of water yield the ester product. reaxis.com

Reaction Kinetics and Thermodynamics of Oxotungsten-Titanium (1/1) Catalysis

The study of reaction kinetics and thermodynamics is essential for understanding and optimizing the catalytic performance of oxotungsten-titanium (1/1) in various chemical transformations. wiley-vch.deirjmets.com These studies provide insights into reaction mechanisms, rate-determining steps, and the energy landscape of the catalytic cycle. upi.edunih.gov

Determination of Reaction Order and Rate Constants

Determining the reaction order with respect to reactants and the catalyst, along with the rate constant, are fundamental goals in kinetic studies. upi.eduresearchgate.net These parameters are typically determined experimentally by monitoring the change in concentration of reactants or products over time under varying conditions. upi.edu Common methods for determining reaction order include the initial rate method and the integral method. upi.edulibretexts.org

The initial rate method involves measuring the instantaneous rate of reaction at the beginning of the reaction for different initial concentrations of reactants. By systematically varying the concentration of one reactant while keeping others constant, the order of the reaction with respect to that reactant can be determined.

The integral method involves integrating the differential rate law to obtain an equation that relates the concentration of a reactant to time. Plotting the experimental data according to the integrated rate laws for different orders (zero, first, second) allows for the identification of the correct reaction order by observing which plot yields a straight line. libretexts.org The rate constant can then be determined from the slope of this line. libretexts.org

For catalytic reactions, it is also crucial to determine the order with respect to the catalyst. nih.gov This is often done by performing a series of experiments with different catalyst concentrations. A newer technique called Continuous Addition Kinetic Elucidation (CAKE) allows for the determination of both reactant and catalyst orders, as well as the rate constant, from a single experiment by continuously injecting the catalyst into the reaction mixture. chemrxiv.org

The following table illustrates how the integrated rate law and the corresponding linear plot can be used to determine the reaction order and rate constant.

Reaction OrderIntegrated Rate LawLinear PlotSlope
Zero [A] = -kt + [A]₀[A] vs. t-k
First ln[A] = -kt + ln[A]₀ln[A] vs. t-k
Second 1/[A] = kt + 1/[A]₀1/[A] vs. tk

Table 1: Summary of Integrated Rate Laws and Linear Plots for Different Reaction Orders.

In the context of heterogeneous catalysis, such as with oxotungsten-titanium (1/1), kinetic models like the Langmuir-Hinshelwood (LH) or Eley-Rideal (ER) models are often employed to describe the reaction kinetics. irjmets.commdpi.com The LHHW model, for instance, was found to be the most consistent with experimental data for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid over an ion-exchange resin, indicating a surface reaction-controlled process. mdpi.com The determination of these kinetic parameters is crucial for reactor design and process optimization.

Apparent Activation Energy Calculation

The apparent activation energy (Ea) is a critical parameter in catalysis, representing the minimum energy required for a reaction to occur. youtube.com It is determined experimentally by studying the effect of temperature on the reaction rate. For catalytic reactions, the apparent activation energy can be influenced by the true activation energy of the surface reaction as well as the heats of adsorption of the reactants and products. youtube.com

A lower apparent activation energy generally indicates a more efficient catalytic process at lower temperatures. youtube.com The calculation of the apparent activation energy is typically performed using the Arrhenius equation, by plotting the natural logarithm of the reaction rate constant (k) against the inverse of the absolute temperature (1/T). The slope of the resulting line is equal to -Ea/R, where R is the universal gas constant.

Table 1: Apparent Activation Energies for Related Catalyst Systems

Catalyst System Reaction Apparent Activation Energy (kJ/mol) Reference
VOx/TiO₂ NH₃-SCR 52.13 - 59.17 unito.it
V₂O₅/WO₃-TiO₂ NH₃-SCR Changes upon aging researchgate.net

Application of Kinetic Models (e.g., Langmuir-Hinshelwood-Hougen-Watson, Eley-Rideal)

To describe the kinetics of heterogeneous catalytic reactions, several models are employed, with the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models being the most prominent. youtube.comscience.gov These models provide a framework for understanding the interaction of reactants with the catalyst surface and the subsequent formation of products.

The Langmuir-Hinshelwood (L-H) mechanism assumes that all reacting species are adsorbed onto the catalyst surface before the reaction occurs. numberanalytics.com The rate of reaction is then proportional to the concentration of these adsorbed species. This model is widely used to describe a variety of catalytic processes. science.gov

The Eley-Rideal (E-R) mechanism, on the other hand, proposes that only one of the reactants adsorbs onto the catalyst surface, while the other reactant reacts with it directly from the gas or liquid phase. researchgate.net This model is often invoked when one of the reactants is strongly adsorbed, while the other is not.

For the Oxotungsten-Titanium (1/1) catalyst, the choice of the appropriate kinetic model would depend on the specific reaction being catalyzed. For instance, in the context of selective catalytic reduction (SCR) of NOx with NH3 over V₂O₅-WO₃/TiO₂ catalysts, both L-H and E-R mechanisms have been proposed. researchgate.netdtu.dk Some studies suggest that at lower temperatures, the reaction may follow an E-R pathway where gaseous NO reacts with adsorbed NH₃. At higher temperatures, an L-H mechanism involving the reaction between adsorbed NO and adsorbed NH₃ may become more dominant. The presence of tungsten in the titania matrix can influence the adsorption characteristics of the reactants, thereby affecting the reaction kinetics and the applicability of a particular model.

Synergistic Effects in Multi-Component Oxotungsten-Titanium Catalysts

The catalytic performance of Oxotungsten-Titanium (1/1) can be significantly enhanced by the presence of other components, leading to synergistic effects. rsc.org This synergy often arises from improved physical and chemical properties, such as increased surface area, enhanced thermal stability, and modified acidic and redox properties. nih.govacs.org

In catalysts containing tungsten, titanium, and other metals like vanadium or copper, a cooperative interaction between the different components can lead to superior catalytic activity and selectivity compared to the individual components. rsc.orgmdpi.com For example, the addition of tungsten to a V₂O₅/TiO₂ catalyst for the SCR of NOx improves its thermal stability and resistance to sulfur poisoning. nih.gov Tungsten oxide acts as a structural promoter, stabilizing the anatase phase of TiO₂ and preventing its transformation to the less active rutile phase at high temperatures. nih.govacs.org

Furthermore, the interaction between tungsten and other metal oxides can create new active sites or modify the electronic properties of existing ones. For instance, the formation of Cuⁿ⁺–O²⁻–Wⁿ⁺ bonds at the interface between copper oxide and tungsten oxide clusters can enhance the Brønsted acidity and the capacity to form nitrite (B80452) species, which are crucial for the NH₃-SCR reaction. rsc.org Similarly, the incorporation of titanium into a tungsten oxide framework can increase the amount and strength of surface acid sites. csic.es These synergistic interactions are key to designing highly efficient multi-component catalysts based on oxotungsten-titanium systems.

Intermediate Species Identification and Mechanistic Pathways

Understanding the reaction mechanism at a molecular level requires the identification of intermediate species formed on the catalyst surface during the reaction. In-situ spectroscopic techniques are invaluable tools for this purpose, allowing for the observation of surface species under realistic reaction conditions. aspbs.comyoutube.com

For reactions catalyzed by oxotungsten-titanium systems, such as the selective catalytic reduction (SCR) of NOx, various spectroscopic methods have been employed to elucidate the mechanistic pathways. In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Raman spectroscopy are particularly powerful for identifying adsorbed species and changes in the catalyst structure during the reaction. researchgate.netosti.gov

In the NH₃-SCR reaction over V₂O₅-WO₃/TiO₂ catalysts, in-situ DRIFTS studies have identified several key intermediate species. researchgate.net Adsorbed ammonia (NH₃) can exist as both Brønsted acidic ammonium ions (NH₄⁺) and Lewis acidic coordinated NH₃. osti.govrsc.org These adsorbed ammonia species are considered to be crucial for the catalytic cycle. The reaction with NOx is believed to proceed through the formation of various nitrogen-containing intermediates.

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Oxotungsten-Titanium (1/1) WO₃-TiO₂
Vanadium Pentoxide V₂O₅
Tungsten Trioxide WO₃
Titanium Dioxide TiO₂
Ammonia NH₃
Nitric Oxide NO
Nitrogen N₂
Water H₂O
Copper Oxide CuO
Ammonium ions NH₄⁺
Amide NH₂
Rutile TiO₂

Photocatalytic Performance and Mechanisms of Oxotungsten Titanium 1/1

Mechanisms of Photocatalytic Activity in Oxotungsten-Titanium Systems

The photocatalytic efficiency of oxotungsten-titanium systems is rooted in the synergistic effects between the tungsten and titanium oxide components. These effects influence the fundamental processes of light absorption, charge carrier dynamics, and surface reactions.

In semiconductor photocatalysis, the process begins with the generation of electron-hole pairs upon absorption of photons with energy equal to or greater than the material's band gap. wikipedia.orgmdpi.com An electron is excited from the valence band (VB) to the conduction band (CB), leaving a hole in the VB. wikipedia.org These charge carriers are the primary agents of photocatalytic reactions.

However, the efficiency of photocatalysis is often limited by the recombination of these electron-hole pairs, a process where the electron returns to the valence band and annihilates the hole, releasing energy typically as heat or light. libretexts.org This recombination can occur both within the bulk of the material and at its surface. aremco.comresearchgate.net The rate of recombination is a critical factor; a lower recombination rate leads to higher photocatalytic activity because more electrons and holes are available to participate in redox reactions at the catalyst's surface. mdpi.com In oxotungsten-titanium systems, the presence of tungsten can help to suppress this recombination. mdpi.com Studies on TiO₂ have shown that surface defects and trap sites can mediate recombination, often following first-order kinetics for surface-mediated processes and second-order kinetics for bulk recombination. aremco.com The introduction of tungsten can create new energy levels or trap sites that influence these recombination pathways. researchgate.net

A key advantage of composite photocatalysts like oxotungsten-titanium is the potential for improved charge separation. nih.govresearchgate.net When titanium dioxide (TiO₂) is coupled with tungsten oxide (WO₃), a heterojunction is formed at the interface of the two materials. Due to the different energy levels of the conduction and valence bands of TiO₂ and WO₃, a built-in electric field can be established.

The band gap of a semiconductor determines the wavelength of light it can absorb to generate electron-hole pairs. nih.gov Titanium dioxide, a common photocatalyst, has a relatively wide band gap (around 3.2 eV for the anatase phase), which means it primarily absorbs UV light, a small fraction of the solar spectrum. mdpi.comnih.gov

Doping TiO₂ with tungsten can modify its electronic band structure, leading to a narrower band gap. researchgate.net This "band gap engineering" allows the composite material to absorb a broader range of light, including parts of the visible spectrum. researchgate.netnih.gov The introduction of tungsten can create new energy levels within the band gap of TiO₂, effectively lowering the energy required for photoexcitation. researchgate.net This extended light absorption capability significantly enhances the photocatalytic efficiency under solar irradiation. researchgate.net The modification of TiO₂'s band gap is a widely employed strategy to develop visible-light-driven photocatalysts. mdpi.com

Here is a data table showing the band gap energies of various semiconductor materials:

PhotocatalystBand Gap Energy (eV)
Si1.1
WSe₂1.2
CdS2.4
WO₃2.4-2.8
V₂O₅2.7
SiC3.0
TiO₂ Rutile3.02
Fe₂O₃3.1
TiO₂ Anatase3.2
ZnO3.2
SrTiO₃3.2
SnO₂3.5
ZnS3.6
Data sourced from Zhiyong et al., 2008 usm.my

Oxotungsten-Titanium (1/1) in Degradation of Organic Pollutants

The enhanced photocatalytic properties of oxotungsten-titanium composites make them effective materials for the degradation of persistent organic pollutants in both water and air.

Dichlorobenzenes are priority environmental pollutants that are moderately toxic to humans and can be degraded under aerobic conditions. ethz.ch Studies have demonstrated the effectiveness of oxotungsten-titanium photocatalysts in the degradation of such compounds. For instance, the addition of WO₃ to TiO₂ has been shown to significantly increase the photocatalytic degradation of 1,4-dichlorobenzene (B42874) (DCB). researchgate.net

The mechanism involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), on the surface of the photocatalyst. walshmedicalmedia.com These ROS are powerful oxidizing agents that can break down the complex structure of dichlorobenzene and other emerging contaminants into simpler, less harmful substances. walshmedicalmedia.com Research has also shown that TiO₂-polyoxometalate systems, which can include tungsten compounds, exhibit enhanced rates of DCB oxidation. nih.gov The degradation of other emerging contaminants, such as pharmaceuticals and pesticides, by TiO₂-based nanocomposites has also been widely reported. walshmedicalmedia.com

The following table presents the degradation rates of 1,2-dichlorobenzene (B45396) (DCB) using different TiO₂-polyoxometalate (POM) systems.

Photocatalyst SystemConcentration-Independent Rate Constant (kL-H) (min⁻¹)
TiO₂-O₂0.0818
TiO₂-W₁₀O₃₂⁴⁻0.152
TiO₂-SiW₁₂O₄₀⁴⁻0.421
TiO₂-PW₁₂O₄₀³⁻0.638
Data sourced from a study on TiO₂-polyoxometalate catalyzed electron transfer. nih.gov

The ability of oxotungsten-titanium photocatalysts to degrade a wide range of organic pollutants makes them suitable for both water and air purification applications. nih.govteqoya.com In water treatment, these materials can be used to remove micropollutants and disinfect water by killing microbial pathogens. nih.gov Titanium-containing coagulants have also been shown to be superior to traditional coagulants in wastewater treatment. metall-mater-eng.com Photocatalysis with TiO₂ is considered a promising and environmentally friendly approach for wastewater remediation. mdpi.comtitantio2.com

In air purification systems, photocatalytic oxidation (PCO) technology utilizing titanium dioxide is employed to break down volatile organic compounds (VOCs), odors, and other airborne pollutants at the molecular level. teqoya.comultravation.com These systems use a catalyst, often TiO₂, and UV light to generate oxidizing agents that convert pollutants into harmless substances like water and carbon dioxide. teqoya.com The incorporation of tungsten can enhance the efficiency of these systems. Commercial air purifiers often feature PCO technology with TiO₂ to destroy bacteria, viruses, and chemical fumes. specialt.netairgle.com

Role of Tungsten Oxide Doping on TiO2 Photocatalytic Enhancement

The introduction of tungsten into the titanium dioxide lattice, creating an oxotungsten-titanium (1/1) material, fundamentally alters its electronic and surface properties, leading to a marked improvement in photocatalytic performance. This enhancement is attributed to several interconnected mechanisms.

Doping TiO2 with tungsten can increase the specific surface area and the capacity for dye adsorption, which are crucial factors for efficient photocatalysis. mdpi.com A primary electronic effect of tungsten doping is the suppression of electron-hole pair recombination. researchgate.net Because tungsten ions (W6+) have a higher valence than titanium ions (Ti4+), they can act as electron traps, capturing photogenerated electrons and thus extending the lifetime of the charge carriers available for redox reactions on the catalyst's surface. researchgate.net

Furthermore, the incorporation of tungsten into the TiO2 lattice can lead to the formation of crystal defects, such as titanium vacancies, to maintain charge neutrality. rsc.org These vacancies can, in turn, generate dangling oxygen atoms and oxygen vacancies, which serve as highly active catalytic sites for the reduction of molecules like CO2. rsc.org Studies have shown that there is an optimal concentration for tungsten doping. For instance, in the photothermocatalytic reduction of CO2, a 4% W-doped TiO2 catalyst exhibited the highest activity, which was 3.5 times greater than that of undoped TiO2. rsc.org However, excessive doping can be detrimental, leading to the aggregation of tungsten species to form tungsten trioxide (WO3), which may deactivate the catalytic sites. rsc.org

The presence of tungsten also plays a structural role by inhibiting the phase transition of TiO2 from the more photoactive anatase phase to the less active rutile phase, especially at higher temperatures. researchgate.net This stabilization of the anatase phase ensures a higher and more stable photocatalytic activity. Research has demonstrated that moderate tungsten doping (e.g., 1.0–3.3% W) can increase reaction rates for dye decomposition by up to ten times under 365 nm irradiation compared to pure titania. acs.org

Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) with W-Doped TiO2 Photoanodes

W Doping (at%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current Density (Jsc) (mA/cm²) Fill Factor (FF) (%) Efficiency (η) (%)
0 - - - 5.38
2 0.65 16.5 65.2 7.00
4 0.67 18.9 67.1 8.50
6 0.68 20.2 68.6 9.42
8 0.66 17.3 66.4 7.58

Data sourced from a study on W-doped TiO2 thin films prepared by the sol-gel method. The undoped (0 at%) DSSC efficiency is provided as a baseline, with specific Voc, Jsc, and FF values for doped samples detailed in the source. mdpi.com

Novel Designs for Enhanced Photocatalytic Efficiency

Beyond simple doping, recent research has focused on novel structural and compositional designs to further amplify the photocatalytic efficiency of tungsten-titanium (B1601823) materials. These advanced designs aim to optimize light absorption, charge separation, and surface reactivity.

One promising approach is the creation of heterostructures . By coupling tungsten trioxide (WO3) with titanium dioxide (TiO2), a heterojunction is formed that facilitates the separation of photogenerated electron-hole pairs. researchgate.netmdpi.com Due to the alignment of the conduction bands of TiO2 and WO3, electrons tend to migrate to the material with the lower conduction band, while holes move in the opposite direction, effectively reducing recombination. rsc.orgmdpi.com The efficiency of these heterostructures can be further enhanced by depositing plasmon-generating nanoparticles, such as gold (Au), on the surface. These Au/TiO2/WO3 composites have demonstrated superior removal of pollutants like phenol (B47542) and methylene (B1212753) blue under visible light compared to the bare TiO2/WO3 heterostructure. mdpi.com

The morphology of the photocatalyst at the nanoscale also plays a critical role. Tailoring the shape of the nanocrystals can significantly improve photocatalytic efficiency. nih.gov For instance, single-crystalline anatase TiO2 nanobelts have been shown to exhibit enhanced photocatalytic activity over nanospheres with a similar surface area. nih.gov This is attributed to greater charge mobility along the length of the belts and enhanced reactivity with molecular oxygen on specific crystal facets, which facilitates the generation of superoxide (B77818) radicals. nih.gov Applying such shape-control strategies to oxotungsten-titanium systems is an active area of research.

Another innovative strategy involves the use of cocatalysts . Materials like titanium carbide MXenes (Ti3C2Tx) have emerged as promising cocatalysts for TiO2-based photocatalysts. mdpi.com When combined with TiO2, these 2D materials can act as electron sinks, rapidly drawing photogenerated electrons from the TiO2 and thereby promoting charge separation and improving hydrogen production rates in water splitting applications. mdpi.com The integration of such cocatalysts with tungsten-doped TiO2 could create synergistic effects, combining the enhanced light absorption and charge trapping of tungsten with the superior electron transport properties of the cocatalyst.

These advanced designs, from heterojunctions and controlled morphologies to the integration of novel cocatalysts, represent the frontier in the development of high-performance oxotungsten-titanium photocatalysts for a range of environmental and energy applications.

Electrocatalytic Properties and Processes of Oxotungsten Titanium 1/1

Heterogeneous Electrocatalysis with Tungsten-Titanium (B1601823) Oxides

Tungsten-titanium oxides are notable for their efficacy as heterogeneous catalysts, particularly in redox reactions. anu.edu.au These materials, which combine the properties of both titanium dioxide (TiO₂) and tungsten trioxide (WO₃), have been investigated for a range of applications due to their chemical stability, non-toxicity, and unique electrochemical and optoelectronic properties. anu.edu.aumdpi.com The combination of these two oxides into a composite material often results in enhanced catalytic activity compared to the individual components. anu.edu.au

The catalytic performance of these materials is strongly linked to their structure. For instance, WO₃/TiO₂ composites can form heterojunctions, which facilitate the separation of photogenerated electrons and holes, thereby reducing recombination and enhancing catalytic efficiency. mdpi.com The support of WO₃ on a TiO₂ substrate has been shown to create highly efficient heterogeneous catalysts for various reactions, including alkene isomerization. anu.edu.au The synthesis method plays a crucial role in determining the final properties of the catalyst. For example, hydrothermal synthesis has been used to create nanohybrid structures of WO₃–TiO₂ with high surface area, which is beneficial for catalytic applications. researchgate.net

Tungsten-Titanium Oxides as Electrode Materials

The unique properties of tungsten-titanium oxides make them suitable for use as electrode materials in various electrochemical applications. anu.edu.aufrontiersin.org These composites have been developed for use in electrochromic devices, supercapacitors, and as electrocatalysts. anu.edu.auacs.org The performance of these materials as electrodes is influenced by factors such as their composition, morphology, and the method of preparation. frontiersin.orgresearchgate.net

Composite materials consisting of TiO₂ nanotubes with WO₃ electrodeposited on the surface have demonstrated higher ion storage capacity and better stability compared to the pure constituent materials. acs.orgnih.gov The method of electrode fabrication, such as the use of a paste of TiO₂ nanoparticles to attach a TiO₂ nanotube film to a conductive substrate like fluorine-doped tin oxide (FTO) glass, is critical for creating a conductive and stable interface. acs.orgnih.gov

The following table summarizes the properties and applications of tungsten-titanium oxide-based electrode materials as discussed in the literature.

Property/ApplicationDescriptionReferences
Material Composition Composites of WO₃ and TiO₂ in various forms, including nanohybrids, nanotubes, and thin films. researchgate.netacs.orgnih.gov
Key Features High chemical stability, non-toxicity, enhanced ion storage, and good electrochemical properties. anu.edu.auacs.orgnih.gov
Primary Applications Electrocatalysis, electrochromic devices, supercapacitors, water electrolysis, and wastewater treatment. anu.edu.aufrontiersin.orgacs.orgresearchgate.net

Electrocatalytic Performance in Water Electrolysis

Tungsten-titanium oxide composites have shown promise as electrocatalysts for water electrolysis, particularly for the hydrogen evolution reaction (HER). researchgate.net A mesoporous WO₃–TiO₂ nanocomposite has been synthesized and utilized to develop a stable catalytic electrode with enhanced activity for the alkaline HER. researchgate.net

The performance of these electrocatalysts is characterized by several key parameters, including overpotential, exchange current density, and Tafel slope. Lower overpotential and Tafel slope values, along with a higher exchange current density, indicate a more efficient electrocatalyst. The developed WO₃–TiO₂ nanocomposite electrode has demonstrated competency with other state-of-the-art electrode materials for alkaline HER in industrial processes, exhibiting sustained catalytic activity and long-term stability. researchgate.net

Below is a data table summarizing the electrocatalytic performance of a WO₃–TiO₂ nanocomposite electrode for the alkaline hydrogen evolution reaction.

ParameterValueSignificanceReference
Overpotential 120 mVA low overpotential is required to drive the reaction, indicating higher energy efficiency. researchgate.net
Exchange Current Density 6.20 × 10⁻⁵ mA/cm²Represents the rate of reaction at equilibrium; a higher value is desirable. researchgate.net
Tafel Slope 98 mV/decIndicates the mechanism of the electrochemical reaction; a lower value suggests faster kinetics. researchgate.net

Applications in Wastewater Treatment and Organic Compound Conversion

Tungsten-titanium oxide composites are effective photocatalysts and electrocatalysts for the degradation of organic pollutants in wastewater. researchgate.netscientific.net The photocatalytic activity of WO₃–TiO₂ nanohybrids has been demonstrated in the degradation of dyes such as Orange G under visible light. researchgate.net In one study, 94% of the Orange G dye was degraded in 210 minutes at a neutral pH in the presence of the WO₃–TiO₂ nanohybrid. researchgate.net

These materials can be fabricated into photocatalytic membranes, which combine physical separation with the catalytic degradation of organic compounds, offering an energy-efficient solution for water purification. scientific.net The smaller band gap of WO₃ (2.7-2.8 eV) compared to TiO₂ (3.2 eV) allows for the absorption of visible light, making the photocatalytic process more efficient. scientific.net

The electrocatalytic degradation of pollutants has also been reported. For instance, an electrode achieved 90% degradation of crystal violet when a voltage of 1.5 V (vs. Ag/AgCl) was applied. researchgate.net

Mechanistic Investigations of Electrochemical Reactions on Tungsten-Titanium Oxide Surfaces

Understanding the mechanisms of electrochemical reactions on the surfaces of tungsten-titanium oxides is crucial for optimizing their performance. mdpi.com The catalytic activity is influenced by factors such as the crystal phase, morphology, and the presence of heterostructures. mdpi.com

Charge Transfer at Electrode-Electrolyte Interface

The efficiency of electrocatalytic processes is heavily dependent on charge transfer at the electrode-electrolyte interface. In WO₃-TiO₂ heterostructures, the alignment of the band structures of the two semiconductors promotes the migration of photogenerated electrons and holes in separate directions, which reduces electron-hole recombination and enhances catalytic activity. mdpi.com This "spillover" mechanism, where more active sites are exposed and interfacial electron transfer is promoted, can lead to a catalytic performance greater than the sum of the individual components. mdpi.com The presence of oxygen vacancies in tungsten oxide-based materials can also improve conductivity and promote the adsorption of ions like OH⁻, thereby increasing the oxygen evolution activity. mdpi.com

Influence of Electrode Substrate Materials on Reaction Rates

The interaction between the catalyst and the substrate, often referred to as the metal-support interaction (MSI), can optimize the adsorption energies of reactants and intermediates, thereby affecting the reaction rates. acs.org For example, the use of a conductive titanium oxynitride-graphene hybrid support for core-shell nanoparticles has been shown to enhance performance in the hydrogen evolution reaction by optimizing hydrogen and hydroxide (B78521) adsorption energies. acs.org

Design Principles for Multi-component Oxotungsten-Titanium Electrodes

The design of multi-component electrodes incorporating oxotungsten-titanium (1/1) is a strategic approach to enhance electrocatalytic performance, durability, and cost-effectiveness. These designs leverage the synergistic interactions between the oxotungsten-titanium support and other catalytic materials, such as noble metals, to create highly active and stable systems. The primary principles revolve around optimizing the material's structure, composition, and electronic properties to facilitate efficient electrochemical reactions.

A key design strategy involves using oxotungsten-titanium as a robust catalyst support for highly dispersed metal nanoparticles, such as platinum (Pt). This approach addresses common failure mechanisms in traditional electrocatalysts, like the corrosion of carbon supports and the agglomeration of catalytic nanoparticles. Titanium oxides, particularly when doped with tungsten, offer inherent stability in harsh electrochemical environments. mdpi.com The tungsten component can improve both the electronic conductivity and the structural integrity of the titanium oxide lattice. acs.orgacademie-sciences.fr

The synergistic effect between the support and the catalyst is crucial. For instance, in the ethanol (B145695) oxidation reaction (EOR), a Pt catalyst supported on a tungsten-doped titanium dioxide (Pt/Ti₀.₈W₀.₂O₂) has demonstrated superior performance compared to conventional carbon-supported Pt (Pt/C) catalysts. academie-sciences.fr This enhancement is attributed to strong metal-support interactions that modify the electronic properties of the platinum, leading to a lower onset potential and improved reaction kinetics. academie-sciences.fr Furthermore, the oxide support helps to anchor the Pt nanoparticles, preventing their migration and agglomeration over extended operation, which significantly boosts the catalyst's long-term stability. mdpi.comacademie-sciences.fr

Research findings highlight the superior stability of the Pt/Ti₀.₈W₀.₂O₂ electrocatalyst. After 2000 cycling tests in an acidic ethanol medium, the current density of the Pt/Ti₀.₈W₀.₂O₂ catalyst decreased by only 12.77%, indicating its enhanced durability. academie-sciences.fr

Table 1: Electrocatalytic Performance Comparison for Ethanol Oxidation

Electrocatalyst Current Density (mA/cm²) Onset Potential (V vs. NHE) Stability (Degradation after 2000 cycles)
18.5 wt % Pt/Ti₀.₈W₀.₂O₂ 20.90 0.70 12.77%
20 wt % Pt/C 25.78 0.80 Not specified

Data sourced from a study on ethanol electrooxidation reactions. academie-sciences.fr

Another fundamental design principle is the enhancement of the support's electrical conductivity. While stoichiometric titanium dioxide (TiO₂) is a semiconductor with limited conductivity, the formation of sub-stoichiometric Magnéli phases (TiₓO₂ₓ₋₁) or doping with elements like tungsten can induce graphite-like conductivity. mdpi.commdpi.com These sub-oxides, such as Ti₄O₇, possess high conductivity and corrosion resistance, making them ideal as electrode materials or supports. mdpi.commdpi.com The ability to tune the electronic structure of the Ti-W oxide system is therefore critical. Adding tungsten to the TiO₂ structure can lead to a nonlinear decrease in the band gap, enhancing its electronic properties. acs.org

Table 2: Electrical Conductivity of Titanium Sub-oxide Phases

Titanium Sub-oxide Phase Electrical Conductivity (S·cm⁻¹) at 298 K
Ti₄O₇ 1500
Graphite (for comparison) 727

The conductivity of Ti₄O₇ is notably higher than that of graphite, making it an excellent candidate for conductive supports. mdpi.com

Optimizing the composition and atomic arrangement is also a vital design consideration. Studies on similar mixed-oxide systems, such as iridium-titanium oxides for the oxygen evolution reaction (OER), show that the ratio of the constituent metals is critical. d-nb.info An optimized ratio can achieve a beneficial compromise between catalytic activity and stability. d-nb.info For oxotungsten-titanium electrodes, this means that the 1:1 ratio must be precisely controlled during synthesis to maximize the desired synergistic effects. Theory-guided synthesis and advanced characterization techniques can reveal the importance of atomic ordering and the presence of defects, which can create highly active catalytic sites. chemrxiv.org

Utilizing the material as a highly stable and corrosion-resistant support.

Leveraging strong metal-support interactions to enhance the activity of catalytic nanoparticles.

Tuning the electronic properties by doping and forming conductive sub-oxide phases to ensure efficient charge transfer.

Precisely controlling the composition and atomic structure to optimize the balance between activity and long-term durability.

Advanced Structural Analysis and Phase Transformations in Oxotungsten Titanium 1/1

Crystallographic Analysis of Oxotungsten-Titanium (1/1) Structures

Crystallographic analysis reveals the precise three-dimensional arrangement of atoms within a crystalline solid, which dictates many of its fundamental properties.

X-ray Diffraction (XRD) stands as a cornerstone technique for the analysis of crystalline materials. nf-itwg.org By measuring how a beam of X-rays is scattered by the atomic planes of a crystal, a unique diffraction pattern is generated, which serves as a fingerprint for its constituent phases. nf-itwg.orgiitk.ac.in

In the study of tungsten-titanium (B1601823) oxide systems, XRD is instrumental in identifying the specific crystalline forms, such as the anatase or rutile phases of titanium dioxide and the various polymorphs of tungsten oxide. researchgate.netosti.gov For instance, analysis of tungsten powders often reveals a primary diffraction peak from the (110) crystallographic plane, characteristic of its crystal structure. researchgate.net When tungsten oxide is dispersed on a titania support, XRD can differentiate between highly dispersed amorphous species and the formation of crystalline tungsten trioxide (WO₃) nanoparticles. researchgate.net Furthermore, the width of the diffraction peaks can be analyzed to estimate the size of the crystallites and the amount of strain within the crystal lattice. anl.gov

To obtain a more complete picture, XRD is often complemented by neutron and electron diffraction techniques.

Neutron Diffraction: This powerful method is uniquely sensitive to lighter elements, making it exceptionally well-suited for precisely locating oxygen atoms within a heavy metal oxide matrix like a tungsten-titanium compound. ill.euesfri.eu Unlike X-rays, which scatter from electrons, neutrons interact with the atomic nucleus, providing critical information on atomic positions, particularly for oxygen, and enabling the study of lattice defects and stoichiometry. researchgate.netenen.euresearchgate.net

Electron Diffraction: Performed within a transmission electron microscope (TEM), electron diffraction allows for the structural analysis of minute quantities of material, such as individual nanoparticles or ultrathin films. aps.orgmdpi.com This technique can confirm the crystal structure of nanoscale materials like tungsten oxide nanowires and is essential for studying localized phenomena such as phase transformations and the presence of crystalline defects at the nanoscale. researchgate.netresearchgate.netresearchgate.net

The precise positions of peaks in a diffraction pattern are dictated by the dimensions of the material's unit cell—the fundamental repeating block of the crystal. By applying Bragg's Law to the diffraction angles, scientists can calculate the spacing between atomic planes. iitk.ac.in This allows for the exact determination of the unit cell parameters. For example, in situ XRD studies on doped titanium oxides have tracked changes in lattice parameters during heating, providing direct insight into thermal expansion and the onset of phase transitions. osti.gov

Table 1: Representative Unit Cell Parameters for Related Oxide Compounds This table is illustrative and does not represent "Oxotungsten-titanium (1/1)", for which specific data is not available. The data pertains to other compounds discussed in scientific literature.

CompoundCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Source(s)
A Tungsten ComplexOrthorhombic8.314(3)15.100(5)12.901(7)95.31(5)9090 researchgate.net
A Tungsten Oxide PrecursorTetragonal24.9270(2)24.9270(2)9.68400(10)909090 bath.ac.uk
Anatase TiO₂ (Sc-doped at 25°C)Tetragonal3.801(1)3.801(1)9.525(4)909090 osti.gov

Small-Angle Scattering for Nanoscale Structure Characterization

While diffraction techniques probe atomic-scale order, small-angle scattering methods investigate larger structural features, typically in the range of 1 to 100 nanometers.

Grazing-Incidence Small-Angle X-ray Scattering (GISAXS) is a specialized surface-sensitive technique for characterizing the nanostructure of thin films. anton-paar.comnih.gov By directing an X-ray beam at a very shallow angle to the surface, the penetration depth is limited, thus enhancing the signal from the film while minimizing background from the substrate. anton-paar.comresearchgate.net

GISAXS is perfectly suited for analyzing the arrangement of nanoparticles on a surface, the morphology of porous films, or the structure of other highly organized thin-film systems. nih.govmdpi.com The two-dimensional scattering pattern it produces contains detailed information about the size, shape, and alignment of nanostructures both on the surface and buried within the film. nih.govaps.org This makes GISAXS a powerful tool for in-situ studies, allowing researchers to observe the evolution of nanostructure during film deposition, annealing, or other processing steps in real-time. researchgate.netmdpi.com

Surface and Thin Film Structural Characterization of Oxotungsten-Titanium (1/1)

The structural integrity and properties of Oxotungsten-Titanium (1/1) at surfaces and in thin-film configurations are critical for its application in advanced materials and catalysis. Characterization of these structures requires sophisticated techniques capable of resolving features from the nano-scale to the molecular level.

X-ray Reflectivity (XRR) for Electron Density Profiles and Interface Analysis

X-ray Reflectivity (XRR) is a powerful, non-destructive analytical technique used to investigate the properties of surfaces, thin films, and buried interfaces. diamond.ac.ukosti.gov The method involves measuring the specularly reflected X-ray intensity from a surface at grazing incidence angles, typically near the critical angle for total external reflection. diamond.ac.ukcarleton.edu Because the refractive index for X-rays is related to the electron density of a material, XRR can precisely determine key structural parameters of thin-film systems. carleton.eduresearchgate.net

For an Oxotungsten-Titanium (1/1) thin film, XRR analysis yields three primary pieces of information:

Film Thickness: Interference patterns, known as Kiessig fringes, arise from the reflection of X-rays at the top and bottom interfaces of the film. The periodicity of these fringes is directly related to the film's thickness, often with sub-nanometer resolution. diamond.ac.ukosti.gov

Electron Density: The critical angle, below which total external reflection occurs, is a function of the material's electron density. carleton.edu By determining this angle, the density of the Oxotungsten-Titanium (1/1) layer can be calculated, providing insight into its composition and stoichiometry.

Interface and Surface Roughness: The rate at which the reflected intensity decreases with increasing angle (the fall-off rate) is related to the roughness of the surface and any underlying interfaces. diamond.ac.uk A smoother surface leads to a slower decay in reflectivity.

These parameters are extracted by fitting the experimental reflectivity curve to a model based on the Fresnel equations of classical optics, adapted for X-ray wavelengths. The high intensity offered by synchrotron sources allows for a wide dynamic range in measurements, enabling the characterization of complex multi-layer structures and buried interfaces. diamond.ac.uk

Table 1: Key Parameters Derivable from X-ray Reflectivity (XRR) Analysis

Parameter Information Derived Physical Principle
Film Thickness Thickness of the Oxotungsten-Titanium (1/1) layer. Interference fringes (Kiessig fringes) from reflections at film interfaces. diamond.ac.uk
Electron Density Correlates to the material's mass density and composition. Position of the critical angle for total external reflection. carleton.edu

| Surface/Interface Roughness | The root-mean-square roughness of the film's surface and its interface with the substrate. | Attenuation (decay rate) of the reflected signal beyond the critical angle. diamond.ac.uk |

Spatially-Resolved and In-Situ Characterization of Engineered Surfaces

To fully understand the structure-property relationships in Oxotungsten-Titanium (1/1), it is essential to characterize its engineered surfaces with techniques that provide spatial information and the ability to monitor changes in real-time.

Spatially-Resolved Techniques:

Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDX): SEM provides high-resolution images of the surface morphology and topography. mdpi.com When combined with EDX, it allows for elemental mapping, confirming the spatial distribution and relative abundance of tungsten, titanium, and oxygen across the surface. mdpi.com

Atomic Force Microscopy (AFM): AFM is used to generate three-dimensional topographical maps of the surface with nanoscale resolution. researchgate.net It is a crucial tool for quantifying surface roughness, identifying grain sizes, and observing microstructural features without requiring a vacuum environment. mdpi.com

Spatially-Resolved Spectroscopy (XPS, Raman): Modern spectrometers can map the chemical states (via XPS) or vibrational modes (via Raman) across a sample surface. This would allow for the identification of variations in oxidation states or the presence of different structural phases of Oxotungsten-Titanium (1/1) in specific locations. acs.org

In-Situ Characterization:

In-Situ Raman Spectroscopy: This technique is particularly valuable for studying the structural evolution of Oxotungsten-Titanium (1/1) under reaction conditions or during thermal processing. researchgate.net By collecting Raman spectra as a function of temperature or gas environment, researchers can directly observe phase transformations, changes in chemical bonding (e.g., W-O-Ti linkages), and the interaction with adsorbates at a molecular level. researchgate.net

Table 2: Summary of Surface Characterization Techniques for Oxotungsten-Titanium (1/1)

Technique Type Information Obtained
SEM-EDX Spatially-Resolved Surface morphology, elemental composition and distribution. mdpi.com
AFM Spatially-Resolved High-resolution 3D topography, surface roughness. researchgate.net
In-Situ Raman In-Situ Real-time molecular structure, phase changes, surface species evolution. researchgate.net

| XPS | Spatially-Resolved | Surface elemental composition and chemical/oxidation states. nih.govunige.ch |

Nano-Scale Structural Instabilities and Phase Transformations

In metallic systems, particularly titanium alloys where tungsten acts as a β-stabilizing element, the material can exhibit several metastable phases that significantly influence its properties. These phases often form through diffusionless transformations at the nanoscale.

Investigation of Diffusionless Atom Shuffle Mechanisms

A key structural instability in metastable β-titanium alloys involves the transformation from the body-centered cubic (bcc) β-phase to the hexagonal ω-phase. This is a classic example of a diffusionless phase transformation, which occurs through a collective, short-range "shuffle" of atoms rather than through long-range diffusion. osti.gov

The mechanism involves the collapse of two out of every three {111} planes of the parent β-phase along the <111> direction. nih.gov One plane remains stationary while the two adjacent planes shift towards each other. This cooperative movement, or shuffle, results in the hexagonal crystal structure of the ω-phase. The transformation is athermal, meaning it is not driven by thermal activation but by thermodynamic instability, and can be triggered by quenching from high temperatures or by applying pressure. osti.govmdpi.com The presence of β-stabilizing elements like tungsten influences the stability of the β-phase and thus the driving force for this transformation.

Analysis of Metastable Phases (e.g., ω phase, O' phase)

The ω-phase is the most prominent metastable phase in β-titanium alloys containing elements like tungsten or molybdenum. researchgate.netresearchgate.net Its presence can drastically alter the mechanical properties of the material, often leading to increased strength and modulus but with a significant reduction in ductility. researchgate.net The ω-phase can be classified based on its formation mechanism:

Athermal ω (ω_ath): Forms upon rapid cooling (quenching) from the β-phase field when the concentration of β-stabilizers is insufficient to fully retain the β-phase at room temperature. osti.gov It appears as fine, coherent precipitates within the β-matrix.

Isothermal ω (ω_iso): Forms during aging at low to moderate temperatures (typically 300-500°C). osti.gov This process is diffusion-assisted, allowing the precipitates to grow larger and coarsen over time, leading to more pronounced changes in mechanical properties.

Pressure-Induced ω: Can be formed from either the α or β phase by the application of high pressure. mdpi.com

The crystal structure of the ω-phase is hexagonal (P6/mmm or P-3m1 space group), and its orientation relationship with the parent β-phase is well-defined: (0001)ω || {111}β and <11-20>ω || <110>β. nih.gov While the ω-phase is extensively studied, other metastable phases such as the orthorhombic α'' phase can also form in titanium alloys, though the designation 'O' phase is less common in this specific context.

Table 3: Classification of the Metastable ω-Phase in Titanium Alloys

Type Formation Mechanism Characteristics
Athermal ω Diffusionless transformation during rapid cooling from the β-phase field. osti.gov Nanoscale, coherent precipitates; formation is reversible.
Isothermal ω Nucleation and growth during aging at low-to-intermediate temperatures (e.g., 300-500°C). osti.gov Larger, semi-coherent particles; composition may differ from the matrix.

| Pressure-Induced ω | Application of high hydrostatic pressure to the α or β phase. mdpi.com | Can be retained after pressure release; formation depends on pressure level. |

Molecular-Level Structural Evolution of Oxotungsten-Titanium Species

When oxotungsten (B8612460) species are supported on a titanium dioxide (titania) surface, their structure is not static but evolves based on environmental factors like pH and temperature. In-situ Raman spectroscopy has been instrumental in revealing the molecular-level transformations of these surface species. researchgate.net

At a fundamental level, the interaction begins with the deposition of tungsten onto the titania surface. Depending on the synthesis conditions, the structural configuration of the oxo-tungsten(VI) species changes significantly.

Influence of pH and Temperature:

Initial Deposition: At a high pH (e.g., pH 9), WO₄²⁻ monomers are initially held above the titania surface through hydrogen bonding. researchgate.net As the pH is lowered, a transformation occurs to an inner-sphere monosubstituted species, where the tungsten is directly bonded to the surface via an oxygen atom (Ti–O–WO₃). researchgate.net

Thermal Evolution: Upon heating under dehydrated conditions, these surface species undergo further, reversible structural changes. In the temperature range of approximately 120–250°C, the formation of bisubstituted dioxo sites, with the formula (Ti–O)₂–W(=O)₂, is favored. researchgate.net At higher temperatures, around 430°C, these sites transform into a more stable, trisubstituted mono-oxo configuration, represented as (Ti–O)₃-W=O. researchgate.net

This temperature-dependent heterogeneity demonstrates that the active sites in a titania-supported tungsten oxide catalyst can be dynamically tuned. The transformation between the dioxo and mono-oxo species can be cycled by controlling the temperature, a process mediated by surface hydroxyl groups and retained water molecules. researchgate.net

Table 4: Temperature-Dependent Structural Evolution of Oxo-Tungsten(VI) on a Titania Surface

Temperature Range Predominant Surface Species Structural Formula
120–250 °C Bisubstituted Dioxo (Ti–O)₂–W(=O)₂ researchgate.net

| ~430 °C | Trisubstituted Mono-oxo | (Ti–O)₃-W=O researchgate.net |

Table of Compounds Mentioned

Compound Name Formula
Oxotungsten-Titanium (1/1) OTiW
Titanium Dioxide (Titania) TiO₂
Tungsten Oxide WOₓ
Tungstate (B81510) WO₄²⁻
Titanium Ti
Tungsten W
Oxygen O

Future Research Directions in Oxotungsten Titanium 1/1 Chemistry

Advanced Synthetic Control for Tailored Oxotungsten-Titanium (1/1) Architectures

Future research will increasingly focus on moving beyond traditional synthesis methods to achieve unprecedented control over the architecture of oxotungsten-titanium (1/1) materials. The goal is to create tailored structures, from the atomic to the nanoscale, to optimize performance for specific applications.

Key research directions include:

Surface Organometallic Chemistry (SOMC): This bottom-up approach treats the surface of a support material, like titania, as a ligand, allowing for the precise grafting of tungsten oxo molecular precursors. acs.org Future work will likely explore a wider range of organometallic tungsten compounds and reaction conditions to create well-defined, single-site catalysts. acs.org This method prevents the uncontrolled polymerization that can occur with traditional impregnation methods.

Atomic Layer Deposition (ALD): ALD offers layer-by-layer control, enabling the creation of uniform, conformal thin films of tungsten oxide on titanium dioxide substrates. Future investigations could focus on optimizing ALD process parameters to control the dispersion and coordination of tungsten species on various titania polymorphs.

Hydrothermal and Solvothermal Synthesis: These methods are effective for producing crystalline nanomaterials. ethz.ch Future studies will aim to fine-tune parameters such as temperature, pressure, solvent, and pH to control the morphology (e.g., nanotubes, nanorods, nanosheets) of oxotungsten-titanium (1/1) and the distribution of tungsten within the titania lattice.

Template-Assisted Synthesis: Using hard or soft templates can guide the growth of oxotungsten-titanium (1/1) into complex, porous architectures with high surface areas. Research will likely explore novel templating agents to create hierarchical structures that enhance accessibility to active sites and improve mass transport.

Deeper Understanding of Structure-Activity Relationships in Oxotungsten-Titanium (1/1)

A fundamental goal in the field is to establish clear links between the material's structure and its catalytic or photocatalytic activity. gardp.orgnih.gov Understanding these structure-activity relationships (SAR) is crucial for the rational design of improved materials. collaborativedrug.com

Future research will concentrate on:

Identifying Active Sites: Precisely identifying the nature of the active tungsten species is paramount. Research indicates that the coordination of the tungsten oxo species on the titania surface changes with factors like pH and temperature. researchgate.net For instance, species can evolve from H-bonded monomers to mono-substituted and then bi- or tri-substituted anchored sites upon heating. researchgate.net Future work will involve systematically synthesizing materials with specific, well-defined tungsten species and correlating their presence with catalytic performance.

The Role of the Titania Support: The crystalline phase of titanium dioxide (e.g., anatase, rutile, or a mix) significantly influences the properties of the supported tungsten oxide. The interaction between the two oxides can affect charge transfer and the number and strength of acid sites. researchgate.net Future studies will systematically compare the performance of oxotungsten-titanium (1/1) on different, well-characterized titania supports.

Influence of Tungsten Surface Density: The concentration of tungsten on the titania surface plays a critical role. At low densities, isolated monomeric or dimeric tungsten species may prevail, while at higher densities, polyoxotungstates or even crystalline WO₃ nanoparticles can form. researchgate.net A key research area is to map how this surface density affects the type of active site and, consequently, the catalytic selectivity and activity in reactions like the selective catalytic reduction (SCR) of NOx. researchgate.net

Table 1: Evolution of Oxo-Tungsten(VI) Species on Titania Surface with Temperature

Temperature RangePredominant Tungsten SpeciesAnchoring Mechanism
Room Temperature (pH 9)WO₄²⁻ monomers (Ti₂OH···O-WO₃)Hydrogen bonding to bridging hydroxyls
Room Temperature (pH 5-7)Inner-sphere monosubstituted (Ti-O-WO₃)Covalent bond to surface oxygen
120–250 °CBisubstituted dioxo ((Ti-O)₂–W(=O)₂)Further anchoring to surface Ti atoms
430 °CTrisubstituted mono-oxo ((Ti-O)₃-W=O)Anchoring favored by hydroxyl removal

This table is generated based on data from in situ Raman spectroscopy studies. researchgate.net

Integration of Multi-Modal Characterization Techniques for Holistic Analysis

To gain a complete picture of oxotungsten-titanium (1/1) materials, especially under reaction conditions, future research must integrate multiple advanced characterization techniques.

Key areas for development include:

In Situ and Operando Spectroscopy: Techniques like in situ Raman and Diffuse Reflectance Spectroscopy (DRS) are powerful for observing the state of the catalyst as it functions. researchgate.net Future efforts will focus on combining these with other methods, such as X-ray Absorption Spectroscopy (XAS) and Infrared (IR) spectroscopy, in a single experiment to simultaneously probe the tungsten coordination environment, electronic properties, and adsorbed surface species during a catalytic reaction.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ¹⁷O NMR, can provide detailed structural information about the W-O-Ti linkages. researchgate.net The application of techniques like Dynamic Nuclear Polarization Surface Enhanced NMR Spectroscopy (DNP-SENS) can dramatically reduce experiment times and allow for the characterization of low-concentration surface species that were previously difficult to detect. acs.org

High-Resolution Electron Microscopy: Aberration-corrected Scanning Transmission Electron Microscopy (STEM) coupled with Electron Energy Loss Spectroscopy (EELS) can provide atomic-resolution imaging and chemical analysis, allowing researchers to directly visualize the distribution and coordination of individual tungsten atoms on the titania support.

Development of Predictive Computational Models for Oxotungsten-Titanium (1/1) Performance

Computational modeling is an indispensable tool for understanding complex catalytic systems and guiding experimental work. nih.gov Future research in this area will aim to create highly accurate and predictive models for oxotungsten-titanium (1/1).

Priorities for future research include:

High-Fidelity DFT Calculations: Density Functional Theory (DFT) has been used to elucidate the structure of surface tungsten species and model reaction pathways. researchgate.net Future work will involve using more advanced functionals and larger system sizes to more accurately model the complex interface between tungsten oxide and the titania support, including the role of defects and surface hydroxylation.

Machine Learning and AI: By training algorithms on large datasets from both experimental and computational studies, machine learning models can be developed to rapidly predict the performance of new oxotungsten-titanium (1/1) compositions and structures. This can accelerate the discovery of optimal catalysts by identifying the most promising candidates for synthesis and testing. optibrium.com

Multiscale Modeling: Integrating different modeling techniques across various length and time scales will be crucial. For example, DFT calculations of reaction mechanisms at the active site can be used to parameterize microkinetic models, which can then be incorporated into reactor-scale computational fluid dynamics (CFD) simulations to predict real-world performance.

Exploration of Novel Catalytic and Electrocatalytic Applications

While oxotungsten-titanium (1/1) is well-known for its use in DeNOx applications, its unique properties make it a candidate for a broader range of catalytic and electrocatalytic processes. researchgate.net

Future research will explore:

Oxidation Catalysis: The ability of tungsten to exist in multiple oxidation states and the redox properties of the mixed oxide system could be harnessed for selective oxidation reactions, such as the oxidation of alcohols or hydrocarbons.

Olefin Metathesis: Well-defined, silica-supported tungsten oxo species have shown very high activity and stability for olefin metathesis. researchgate.netresearchgate.net Exploring the activity of analogous species on a titania support could lead to new, robust catalysts for producing valuable chemicals.

Electrocatalysis: The search for cost-effective electrocatalysts for reactions like the oxygen evolution reaction (OER) is a major focus of energy research. mdpi.comfrontiersin.org The electronic structure of oxotungsten-titanium (1/1) could be favorable for such applications. Future studies will involve synthesizing conductive forms of the material, potentially as nanostructures on conductive supports, and evaluating their performance and stability in electrochemical systems. Amorphous formulations may also offer unique electrocatalytic properties due to their disordered atomic structure and abundance of active sites. oaepublish.com

Table 2: Potential Catalytic and Electrocatalytic Applications for Future Research

Application AreaTarget Reaction ExampleRationale for Oxotungsten-Titanium (1/1)
Selective Oxidation Oxidation of benzyl (B1604629) alcohol to benzaldehydeRedox properties of W and Ti, tunable acidity
Olefin Metathesis Self-metathesis of propenePotential for high activity and stability of W=O sites
Electrocatalysis (OER) 2H₂O → O₂ + 4H⁺ + 4e⁻Potentially favorable electronic structure, lower cost than noble metals mdpi.comfrontiersin.org
Acid Catalysis Biomass conversion (e.g., dehydration of fructose)Tunable Brønsted and Lewis acidity

Engineering of Oxotungsten-Titanium (1/1) for Enhanced Environmental Remediation Processes

The photocatalytic properties of titanium dioxide can be significantly modified by the addition of tungsten oxide, opening new avenues for environmental remediation. researchgate.netnih.gov

Future research directions will focus on:

Enhanced Photocatalytic Activity: The addition of WO₃ to TiO₂ can improve its photocatalytic behavior by enhancing charge separation and extending light absorption. researchgate.net Future work will focus on optimizing the W/Ti ratio and the material's nanostructure to maximize the degradation efficiency of persistent organic pollutants in water and air. researchgate.netnih.gov

Advanced Oxidation Processes (AOPs): Oxotungsten-titanium (1/1) can be explored as a catalyst in various AOPs beyond simple photocatalysis. nih.govmdpi.com This includes its use in combination with oxidants like ozone or hydrogen peroxide to generate highly reactive hydroxyl radicals for the rapid decomposition of contaminants. nih.gov

Selective Adsorption and Removal of Pollutants: The surface chemistry of oxotungsten-titanium (1/1) can be tuned to selectively adsorb specific pollutants, such as heavy metal ions. frontiersin.org Research will involve functionalizing the surface of the material to create specific binding sites, leading to more efficient and selective water treatment technologies.

By pursuing these interconnected research directions, the scientific community can build a more comprehensive understanding of oxotungsten-titanium (1/1) and engineer a new generation of advanced materials to address critical challenges in chemical manufacturing, energy conversion, and environmental protection.

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing Oxotungsten-Titanium (1/1) with high phase purity?

  • Methodological Answer : Sol-gel and solid-state synthesis are common approaches. For sol-gel methods, precise control of pH and temperature is critical to avoid amorphous byproducts. Solid-state reactions require stoichiometric mixing of precursors (e.g., TiO₂ and WO₃) and annealing at 800–1000°C under inert atmospheres. Characterization via XRD and SEM-EDS should confirm phase purity and elemental distribution .
  • Key Considerations : Optimize precursor ratios and annealing duration to minimize impurity phases like TiO or WO₂ .

Q. How can X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) resolve the structural and electronic properties of Oxotungsten-Titanium (1/1)?

  • Methodological Answer : XRD identifies crystal lattice parameters and phase composition by matching peaks to reference databases (e.g., ICDD). XPS analyzes oxidation states of Ti and W: Ti⁴⁺ (binding energy ~458.5 eV) and W⁶⁺ (~35–38 eV for W 4f orbitals). Use Ar⁺ sputtering to remove surface contaminants before XPS measurements .
  • Data Interpretation : Compare experimental XRD patterns with simulated models (e.g., Rietveld refinement) to detect lattice distortions or doping effects .

Q. What role do synthesis parameters (e.g., temperature, precursor type) play in the catalytic activity of Oxotungsten-Titanium (1/1)?

  • Methodological Answer : Design a factorial experiment varying temperature (600–1000°C), precursor purity (≥99% vs. 95%), and reaction time. Measure catalytic efficiency in a model reaction (e.g., CO oxidation) using gas chromatography. Statistical tools like ANOVA can isolate significant variables .
  • Data Contradiction Analysis : If catalytic activity varies between batches, cross-validate synthesis conditions and characterize surface defects via TEM to identify root causes .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic band structure and interfacial interactions in Oxotungsten-Titanium (1/1)?

  • Methodological Answer : Use software like VASP or Quantum ESPRESSO to simulate the compound’s electronic density of states (DOS). Input experimental lattice parameters and optimize atomic positions. Compare theoretical bandgaps with UV-Vis diffuse reflectance spectra. Validate models by correlating predicted adsorption energies with experimental catalytic data .
  • Pitfalls to Avoid : Ensure convergence criteria (e.g., energy cutoff, k-point mesh) are stringent to avoid computational artifacts .

Q. What strategies resolve contradictions in reported optical properties (e.g., bandgap variations) of Oxotungsten-Titanium (1/1)?

  • Methodological Answer : Conduct a meta-analysis of published bandgap values (e.g., 2.1–3.0 eV) and categorize results by synthesis method, doping, and measurement technique (Tauc plot vs. ellipsometry). Replicate key studies under controlled conditions to identify systemic errors (e.g., oxygen vacancies altering optical responses) .
  • Framework Application : Apply the FINER criteria to assess if discrepancies arise from non-standardized synthesis protocols or measurement biases .

Q. How do surface defects in Oxotungsten-Titanium (1/1) influence its electrochemical stability in acidic environments?

  • Methodological Answer : Use electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) to compare defect-rich (e.g., ball-milled) vs. annealed samples. Correlate defect density (quantified via positron annihilation spectroscopy) with corrosion rates. Replicate experiments in pH-controlled electrolytes to isolate defect-driven degradation .
  • Experimental Design : Include control groups with intentional defect introduction (e.g., ion bombardment) to isolate variables .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing correlations between synthesis conditions and material properties?

  • Methodological Answer : Use multivariate regression to model relationships (e.g., annealing temperature vs. crystallite size). For non-linear trends, apply machine learning algorithms (e.g., random forests) trained on synthesis datasets. Validate models with leave-one-out cross-validation .
  • Data Presentation : Tabulate results in matrices comparing variables (e.g., temperature, time) against outputs (e.g., bandgap, surface area) .

Q. How can researchers ensure reproducibility in Oxotungsten-Titanium (1/1) studies?

  • Methodological Answer : Adhere to open-science practices: publish detailed synthesis protocols (e.g., exact furnace ramp rates), raw XRD/XPS data, and computational input files. Use platforms like Zenodo for dataset archiving. Collaborate with independent labs for cross-validation .

Framework Integration

  • For Basic Questions : Focus on alignment with research objectives (e.g., phase purity as a metric for synthesis success) .
  • For Advanced Questions : Apply FINER criteria to evaluate feasibility and novelty (e.g., computational modeling of defect dynamics) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.